Product packaging for Cdk2-IN-22(Cat. No.:)

Cdk2-IN-22

Cat. No.: B12377481
M. Wt: 434.5 g/mol
InChI Key: VWASHMKQYHUJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cdk2-IN-22 is a small molecule inhibitor designed to target Cyclin-Dependent Kinase 2 (CDK2) for research applications. CDK2 is a serine/threonine kinase that forms complexes with cyclins E and A, playing a critical role in driving the cell cycle transition from the G1 to S phase and in regulating progression through the S phase . By competitively inhibiting ATP binding, this compound blocks the phosphorylation of key substrates like the retinoblastoma (Rb) protein, leading to cell cycle arrest and the suppression of uncontrolled cellular proliferation . Dysregulation of the CDK2-cyclin E axis is a common feature in various cancers, including certain ovarian, breast, and endometrial cancers, often due to CCNE1 (cyclin E1) amplification . This makes CDK2 a promising therapeutic target. This compound provides researchers with a tool to investigate the mechanisms of cell cycle control, study tumorigenesis driven by CDK2 hyperactivity, and explore potential strategies to overcome resistance to CDK4/6 inhibitors in cancer models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N6O3S B12377481 Cdk2-IN-22

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[4-[(5-phenoxy-3-pyridinyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H18N6O3S/c22-31(28,29)19-8-6-15(7-9-19)26-21-24-11-10-20(27-21)25-16-12-18(14-23-13-16)30-17-4-2-1-3-5-17/h1-14H,(H2,22,28,29)(H2,24,25,26,27)

InChI Key

VWASHMKQYHUJQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a critical role in the progression of the cell cycle, particularly through the G1/S transition and S phase.[1] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. While specific public information on a compound designated "Cdk2-IN-22" is not available in the reviewed literature, this guide provides an in-depth overview of the general mechanism of action of CDK2 inhibitors, drawing on data from well-characterized preclinical and clinical compounds. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for the vast majority of CDK2 inhibitors is competitive inhibition at the ATP-binding site of the kinase.[2] By occupying this pocket, these small molecules prevent the binding of ATP, thereby blocking the phosphorylation of key CDK2 substrates required for cell cycle progression.

Biochemical Potency and Selectivity

The development of potent and selective CDK2 inhibitors is a significant focus of cancer drug discovery. High potency is crucial for achieving therapeutic efficacy at tolerable doses, while selectivity is essential to minimize off-target effects and associated toxicities, particularly against other CDK family members like CDK1, which is critical for cell division.[3][4]

Table 1: Biochemical Potency of Select CDK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
INX-315CDK2/Cyclin E1<1Biochemical
PF-07104091CDK2/Cyclin E12.4Biochemical
ARTS-021CDK2/Cyclin ESub-nanomolarBiochemical
MilciclibCDK245Biochemical
NU6027CDK21300 (Ki)Biochemical
Purvalanol ACDK2/Cyclin A70Biochemical
SNS-032CDK248Biochemical

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data compiled from multiple sources.[5][6][7][8]

Table 2: Selectivity Profile of INX-315

KinaseBiochemical IC50 (nM)
CDK2/Cyclin E1<1
CDK1/Cyclin B1>50
CDK4/Cyclin D1>100
CDK6/Cyclin D1>100
CDK9/Cyclin T1>100

This table illustrates the selectivity of INX-315 for CDK2 over other key cell cycle CDKs.[9]

Cellular Mechanism of Action: G1/S Cell Cycle Arrest and Apoptosis

In a cellular context, the inhibition of CDK2 activity leads to a cascade of events that ultimately halt cell proliferation and can induce programmed cell death (apoptosis).

Cell Cycle Arrest

A primary consequence of CDK2 inhibition is the arrest of the cell cycle at the G1/S transition.[5] CDK2, in complex with Cyclin E, is responsible for the hyperphosphorylation of the Retinoblastoma protein (Rb).[10] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry and DNA replication.[10] By inhibiting CDK2, Rb remains in its active, hypophosphorylated state, sequestering E2F and preventing the G1 to S phase transition.

G1_S_Transition_Inhibition cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (p) Cyclin E Cyclin E CDK4/6->Cyclin E Upregulates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cdk2_Inhibitor CDK2 Inhibitor CDK2 CDK2 Cdk2_Inhibitor->CDK2 Inhibits CDK2->Rb Hyperphosphorylates (pp) Cyclin E->CDK2 Activates Apoptosis_Induction CDK2_Inhibitor CDK2 Inhibitor CDK2 CDK2 CDK2_Inhibitor->CDK2 Inhibits Pro-apoptotic Signals Pro-apoptotic Signals CDK2->Pro-apoptotic Signals Inhibits Anti-apoptotic Signals Anti-apoptotic Signals CDK2->Anti-apoptotic Signals Promotes Apoptosis Apoptosis Pro-apoptotic Signals->Apoptosis Promotes Anti-apoptotic Signals->Apoptosis Inhibits Biochemical_Assay_Workflow Serial_Dilution Serial Dilution of Inhibitor Add_Enzyme Add CDK2/Cyclin Complex Serial_Dilution->Add_Enzyme Initiate_Reaction Add ATP and Substrate Add_Enzyme->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation Stop_Reaction->Quantify_Phosphorylation Data_Analysis Calculate IC50 Quantify_Phosphorylation->Data_Analysis

References

In-Depth Technical Guide: Discovery and Synthesis of a Potent Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent class of CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. As a representative example, this document details the synthesis and biological evaluation of 7-(4-Bromophenyl)-3-((3-chlorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine , a compound exhibiting significant inhibitory activity against CDK2. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows to facilitate understanding and replication by researchers in the field of drug discovery.

Introduction: The Role of CDK2 in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in initiating DNA replication and driving the cell through the S phase.[2] In many cancer types, the CDK2 pathway is hyperactivated due to mutations in upstream regulators or amplification of cyclin genes, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors of CDK2 represents a promising strategy for cancer therapy.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of various kinases.[3] This guide focuses on a specific series of pyrazolo[1,5-a]pyrimidine derivatives that have been identified as potent CDK2 inhibitors.

Discovery of a Lead Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor

A focused library of pyrazolo[1,5-a]pyrimidine derivatives was designed and synthesized based on the structural features of known kinase inhibitors.[4] Through a targeted screening campaign, 7-(4-Bromophenyl)-3-((3-chlorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine (referred to herein as Cdk2-IN-22-Exemplar ) was identified as a lead compound with potent inhibitory activity against CDK2.

Chemical Structure

G General Synthetic Pathway for Pyrazolo[1,5-a]pyrimidine Derivatives cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_functionalization Functionalization cluster_final Final Product Synthesis A Substituted 3-aminopyrazole C Pyrazolo[1,5-a]pyrimidin-7-one intermediate A->C B Substituted 1,3-dicarbonyl compound B->C D Halogenation (e.g., POCl₃) C->D E 7-chloro-pyrazolo[1,5-a]pyrimidine D->E F Azo coupling (diazotized aniline) E->F G Final Product: This compound-Exemplar F->G G Simplified CDK2 Signaling Pathway at the G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates pRb_E2F pRb-E2F Complex (Inactive) pRb->pRb_E2F dissociates from E2F E2F Cyclin_E Cyclin E (Transcription) E2F->Cyclin_E activates transcription of pRb_E2F->pRb pRb_E2F->E2F releases CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->pRb hyper-phosphorylates S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) CDK2_Cyclin_E->S_Phase_Genes activates p21_p27 p21/p27 (CKIs) p21_p27->CDK2_Cyclin_E inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound-Exemplar Inhibitor->CDK2_Cyclin_E inhibits

References

An In-depth Technical Guide to the Target Protein Interaction of the Selective CDK2 Inhibitor INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interaction of the selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, INX-315. This document details the quantitative interaction data, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to CDK2 and the Role of INX-315

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Its activity is dependent on the binding of regulatory cyclin partners, primarily Cyclin E and Cyclin A.[1] Dysregulation of the CDK2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3]

INX-315 is a potent and selective small molecule inhibitor of CDK2.[4][5] By targeting the ATP-binding pocket of CDK2, INX-315 effectively blocks its kinase activity, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[6] This guide will delve into the specifics of this interaction, providing the technical details necessary for researchers in the field.

Quantitative Interaction Data

The potency and selectivity of INX-315 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its interaction with CDK2 and other kinases.

Table 1: Biochemical IC50 Data for INX-315 Against a Panel of Cyclin-Dependent Kinases
Kinase ComplexBiochemical IC50 (nM)
CDK2/Cyclin E 0.6 [7]
CDK2/Cyclin A 2.4
CDK1/Cyclin B30
CDK4/Cyclin D1133
CDK6/Cyclin D3338
CDK9/Cyclin T173

Data sourced from publicly available preclinical data for INX-315.[8]

Table 2: Intracellular Target Engagement of INX-315 (NanoBRET Assay)
Kinase ComplexIntracellular IC50 (nM)
CDK2/Cyclin E 2.3 [6]
CDK1/Cyclin B374
CDK9/Cyclin T12950

NanoBRET is a target engagement assay that measures the ability of a compound to displace a tracer from the target kinase in living cells.[5]

Table 3: Select Off-Target Kinase Inhibition by INX-315
Kinase% Inhibition at 100 nMIC50 (nM)
CSF1R≥80%2.29
CDK3/Cyclin E1≥80%>10
CDK5/p25≥80%>10
MAPK15/ERK7≥80%>10
NTRK/TRKC≥80%>10

Data from a broad kinase selectivity profile screen.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of INX-315 with its target protein.

Biochemical Kinase Assay (Representative Nanosyn Mobility Shift Assay)

This assay quantifies the enzymatic activity of CDK2 and the inhibitory effect of INX-315 by measuring the phosphorylation of a peptide substrate.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • INX-315 (or other test compounds)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Stop solution

  • Microfluidic chip-based electrophoresis system

Procedure:

  • Prepare serial dilutions of INX-315 in DMSO and then dilute in kinase reaction buffer.

  • In a 384-well plate, add the diluted INX-315 or vehicle control (DMSO).

  • Add the CDK2/Cyclin complex and the fluorescently labeled peptide substrate to each well.

  • Initiate the kinase reaction by adding a solution of ATP at a concentration near the Km for the enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Analyze the samples using a microfluidic chip-based electrophoresis system. The system separates the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

  • Quantify the amount of product and substrate by detecting the fluorescence signal.

  • Calculate the percent inhibition for each concentration of INX-315 and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Target Engagement (Representative NanoBRET™ Assay)

This assay measures the ability of INX-315 to bind to CDK2 within living cells.

Materials:

  • HEK293 cells

  • CDK2-NanoLuc® fusion vector

  • Cyclin E1 or Cyclin A2 expression vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer K-10

  • INX-315 (or other test compounds)

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring BRET signals

Procedure:

  • Co-transfect HEK293 cells with the CDK2-NanoLuc® fusion vector and the corresponding cyclin expression vector.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Seed the cells into a 96-well or 384-well white assay plate.

  • Prepare serial dilutions of INX-315 in Opti-MEM®.

  • Add the diluted INX-315 or vehicle control to the cells and incubate at 37°C in a 5% CO2 incubator for a specified time (e.g., 1-2 hours).

  • Add the NanoBRET® Tracer K-10 to all wells at a final concentration determined by a prior tracer titration experiment.

  • Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Immediately measure the donor (NanoLuc®) and acceptor (Tracer) signals using a BRET-capable plate reader.

  • Calculate the BRET ratio and normalize the data to vehicle-treated cells.

  • Determine the IC50 value by plotting the normalized BRET ratio against the concentration of INX-315.[10]

Cell Viability Assay (Crystal Violet Assay)

This assay assesses the effect of INX-315 on the proliferation and survival of cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., OVCAR3, MCF7)

  • Complete cell culture medium

  • INX-315

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol

  • Solubilization solution (e.g., 1% SDS in PBS)

  • 96-well tissue culture plates

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of INX-315 or vehicle control and incubate for a specified period (e.g., 6 days).[1]

  • Carefully remove the culture medium.

  • Gently wash the cells with PBS.[8]

  • Fix the cells by adding methanol to each well and incubating for 10-20 minutes at room temperature.[8][11]

  • Remove the methanol and add the crystal violet staining solution to each well.

  • Incubate for 15-30 minutes at room temperature.[4]

  • Wash the wells with water to remove the excess stain.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding a solubilization solution to each well and incubating on a shaker.

  • Measure the absorbance of each well at 570-590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

CDK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation CyclinA Cyclin A CyclinA->CDK2 Activation p21_p27 p21/p27 (CKIs) p21_p27->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation p27_phos p27 (inactivation) CDK2->p27_phos Phosphorylation NBS1 NBS1 (DNA Repair) CDK2->NBS1 Phosphorylation INX315 INX-315 INX315->CDK2 Inhibition E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion DNA_Replication DNA Replication G1_S_Transition->DNA_Replication

Caption: CDK2 Signaling Pathway and Point of Inhibition by INX-315.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays start_biochem Prepare Reagents (Enzyme, Substrate, INX-315, ATP) incubate_biochem Incubate Reaction Mixture start_biochem->incubate_biochem analyze_biochem Analyze on Microfluidic System incubate_biochem->analyze_biochem result_biochem Determine Biochemical IC50 analyze_biochem->result_biochem start_cellular Culture & Treat Cells with INX-315 nanobret NanoBRET Assay start_cellular->nanobret crystal_violet Crystal Violet Assay start_cellular->crystal_violet result_nanobret Determine Intracellular IC50 nanobret->result_nanobret result_viability Determine Cell Viability IC50 crystal_violet->result_viability

Caption: General Experimental Workflow for Characterizing a CDK2 Inhibitor.

Conclusion

INX-315 is a potent and selective inhibitor of CDK2 with demonstrated activity in both biochemical and cellular contexts. Its mechanism of action involves the direct inhibition of CDK2 kinase activity, leading to downstream effects on cell cycle progression. The data and protocols presented in this guide provide a comprehensive technical resource for researchers working on CDK2 as a therapeutic target and for those interested in the further development and characterization of CDK2 inhibitors.

References

The Role of Cdk2 Inhibition in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the role of Cdk2 inhibition in inducing cell cycle arrest, using the well-characterized inhibitor SNS-032 as a representative example due to the lack of specific public data on "Cdk2-IN-22". This document will detail the mechanism of action, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Cdk2 and Its Role in the Cell Cycle

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), orchestrates the G1 to S phase transition of the cell cycle. The Cdk2/Cyclin E complex is instrumental in initiating DNA replication, while the Cdk2/Cyclin A complex is crucial for the progression and completion of S phase. Given its central role in cell proliferation, aberrant Cdk2 activity is frequently observed in cancerous cells, leading to uncontrolled cell division. Inhibition of Cdk2, therefore, presents a promising strategy for cancer therapy by inducing cell cycle arrest and apoptosis.[1]

Mechanism of Action of Cdk2 Inhibitors

Cdk2 inhibitors, such as SNS-032, are small molecules that typically function by competing with ATP for the binding site in the kinase domain of Cdk2. This competitive inhibition prevents the phosphorylation of Cdk2 substrates, which are essential for cell cycle progression. The primary consequence of Cdk2 inhibition is the arrest of the cell cycle at the G1/S checkpoint.[2] By blocking the activity of Cdk2, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), which in its hypophosphorylated state remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.

SNS-032 is a potent inhibitor of Cdk2, but it also exhibits inhibitory activity against Cdk7 and Cdk9.[1] This broader specificity can contribute to its overall anti-cancer effects, as Cdk7 is involved in the activation of other CDKs, and Cdk9 plays a role in transcriptional regulation. The inhibition of these additional CDKs can lead to a more profound cell cycle arrest and also induce apoptosis by affecting the transcription of anti-apoptotic proteins.[1][3]

Quantitative Data: Efficacy of SNS-032

The potency of a Cdk2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The anti-proliferative activity of the inhibitor in cell-based assays is also a critical measure of its efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of SNS-032
Kinase TargetIC50 (nM)
Cdk2/Cyclin A38[4]
Cdk2/Cyclin E48[4]
Cdk7/Cyclin H62[4][5]
Cdk9/Cyclin T14[4][6]
Cdk1/Cyclin B480[5][6]
Cdk4/Cyclin D1925[5][6]
Table 2: Anti-proliferative Activity of SNS-032 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration
HCT-116Colon Carcinoma0.55[6]16 hours
HCT-116Colon Carcinoma0.7[6]24 hours
MCF7Breast Adenocarcinoma1[6]24 hours
MOLT-4Acute Lymphoblastic Leukemia0.173[6]72 hours
SU-DHL-4Diffuse Large B-cell Lymphoma0.16[7]48 hours
SU-DHL-2Diffuse Large B-cell Lymphoma0.26[7]48 hours
OCI-LY-1Diffuse Large B-cell Lymphoma0.51[7]48 hours
OCI-LY-19Diffuse Large B-cell Lymphoma0.88[7]48 hours
A2780Ovarian Carcinoma0.095[4]72 hours
JeKo-1Mantle Cell Lymphoma0.06[8]72 hours

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the anti-proliferative effect of a Cdk2 inhibitor on cancer cell lines.

Methodology (based on CellTiter-Glo® Luminescent Cell Viability Assay): [4]

  • Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well microplate in a final volume of 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Treat the cells with a serial dilution of the Cdk2 inhibitor (e.g., SNS-032, 0-0.5 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 20 minutes at room temperature in the dark to induce cell lysis and stabilize the luminescent signal.

    • Transfer 50 µL of the lysate to a 96-well white plate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the viability against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of a Cdk2 inhibitor on cell cycle distribution.

Methodology: [7]

  • Cell Treatment: Treat cancer cells with the Cdk2 inhibitor at a fixed concentration (e.g., IC50 concentration) for various time points.

  • Cell Harvesting and Fixation:

    • Collect the cells by trypsinization or scraping.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C overnight.

  • Staining:

    • Wash the fixed cells twice with cold PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To evaluate the effect of a Cdk2 inhibitor on the expression and phosphorylation status of key cell cycle proteins.

Methodology: [3][7]

  • Cell Lysis:

    • Treat cells with the Cdk2 inhibitor for the desired time.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, Cyclin D1, p21, p53, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Cdk2 Inhibition Leading to Cell Cycle Arrest

Cdk2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition CyclinD_Cdk46 Cyclin D / Cdk4/6 Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription CyclinE_Cdk2 Cyclin E / Cdk2 S_Phase_Genes->CyclinE_Cdk2 promotes formation CyclinE_Cdk2->Rb hyper-phosphorylates Cell_Cycle_Arrest G1/S Cell Cycle Arrest Cdk2_Inhibitor Cdk2 Inhibitor (e.g., SNS-032) Cdk2_Inhibitor->CyclinE_Cdk2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Cdk2 inhibition pathway leading to G1/S cell cycle arrest.

Experimental Workflow for Assessing Cdk2 Inhibitor Efficacy

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Efficacy Assessment cluster_Data_Analysis Data Analysis and Interpretation Start Start: Cancer Cell Lines Treatment Treat with Cdk2 Inhibitor (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Cell_Cycle_Distribution Quantify Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Distribution Protein_Modulation Assess Target Engagement (e.g., p-Rb levels) Western_Blot->Protein_Modulation Conclusion Conclusion: Efficacy and Mechanism of Action IC50_Determination->Conclusion Cell_Cycle_Distribution->Conclusion Protein_Modulation->Conclusion

Caption: Experimental workflow for evaluating a Cdk2 inhibitor.

Conclusion

The inhibition of Cdk2 is a validated and promising strategy for the treatment of various cancers. As demonstrated with the representative inhibitor SNS-032, targeting Cdk2 leads to potent anti-proliferative effects by inducing cell cycle arrest, primarily at the G1/S transition, and can also trigger apoptosis.[2][9] This technical guide provides a foundational understanding of the mechanism, efficacy, and experimental evaluation of Cdk2 inhibitors. The detailed protocols and visual representations of the underlying pathways and workflows serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further research into the development of more selective and potent Cdk2 inhibitors holds the potential for novel and effective cancer therapies.

References

The Use of Chemical Probes to Elucidate CDK2 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Cdk2-IN-22: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound." Therefore, this guide will focus on a well-characterized and selective chemical probe for Cyclin-Dependent Kinase 2 (CDK2), NU6102 , as a representative tool for studying CDK2 function. Comparative data for other potent and selective CDK2 inhibitors, such as INX-315 and BLU-222 , are also included to provide a broader context of available chemical tools.

Introduction to CDK2 as a Therapeutic Target

Cyclin-Dependent Kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle. Its activity is essential for the G1 to S phase transition, a critical checkpoint for DNA replication. CDK2 forms active complexes with Cyclin E and Cyclin A, which in turn phosphorylate a variety of substrates, most notably the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb by CDK2/cyclin complexes leads to its inactivation and the release of the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and cell cycle progression.[2][3]

Dysregulation of the CDK2 pathway, often through the overexpression of its activating partner Cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of ovarian, breast, and gastric cancers.[2] This makes CDK2 a compelling target for therapeutic intervention. The development of potent and selective chemical probes for CDK2 is therefore of high interest for both basic research and drug discovery. These probes are invaluable tools for dissecting the specific roles of CDK2 in normal physiology and disease, validating it as a drug target, and identifying potential therapeutic strategies.

Quantitative Data on Representative CDK2 Chemical Probes

The following tables summarize the biochemical potency, kinase selectivity, and cellular activity of NU6102, INX-315, and BLU-222.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

CompoundTargetIC50 (nM)Assay Conditions
NU6102 CDK2/Cyclin A35.4[4][5]Not specified
CDK1/Cyclin B9.5[4][5]Not specified
INX-315 CDK2/Cyclin E10.6[6][7]Nanosyn biochemical assay
CDK2/Cyclin A22.4[8]Nanosyn biochemical assay
BLU-222 CDK2/Cyclin E1<1[9]Biochemical enzyme assay
CDK2/Cyclin A2<1[9]Biochemical enzyme assay

Table 2: Kinase Selectivity Profile of Selected CDK2 Inhibitors

CompoundKinaseIC50 (nM)Fold Selectivity vs. CDK2/Cyclin E1 (approx.)
NU6102 CDK1/Cyclin B9.5[4]~1.8
CDK41600[4]~296
DYRK1A900[4]~167
PDK1800[4]~148
ROCKII600[4]~111
INX-315 CDK1/Cyclin B130[8]50
CDK4/Cyclin D1133[8]222
CDK6/Cyclin D3338[8]563
CDK9/Cyclin T173[8]122
BLU-222 CDK1/Cyclin B118[9]>18
CDK4/Cyclin D1>1000[9]>1000
CDK6/Cyclin D3>1000[9]>1000
CDK9/Cyclin T1>1000[9]>1000

Table 3: Cellular Activity of Selected CDK2 Inhibitors

CompoundCell LineAssayEndpointPotency
NU6102 SKUT-1BCytotoxicityLC50 (24h)2.6 µM[4][5]
CDK2 WT MEFsGrowth InhibitionGI5014 µM[4][5]
CDK2 KO MEFsGrowth InhibitionGI50>30 µM[4][5]
INX-315 OVCAR3 (CCNE1-amp)Proliferation (CTG)IC50 (6-day)<10 nM[8]
MKN1 (CCNE1-amp)Proliferation (CTG)IC50 (6-day)<10 nM[8]
BLU-222 OVCAR-3 (CCNE1-amp)ProliferationGI50 (5-day)<10 nM[10]
Various CCNE1-amp linesProliferationGI50Highly sensitive[9]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the general principles of the ADP-Glo™ Kinase Assay and can be used to determine the IC50 of a chemical probe against CDK2.[11][12][13][14]

Materials:

  • Recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., NU6102) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2X enzyme/substrate mixture (containing CDK2/cyclin and Histone H1) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (EdU Incorporation)

This protocol describes the use of 5-ethynyl-2'-deoxyuridine (EdU) incorporation to measure DNA synthesis as an indicator of cell proliferation.[5][15][16][17]

Materials:

  • Cells of interest (e.g., a CCNE1-amplified cancer cell line)

  • Complete cell culture medium

  • Test compound (e.g., NU6102)

  • EdU solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® EdU Imaging Kit (or similar) containing a fluorescent azide

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the test compound for the desired duration (e.g., 24-72 hours).

  • Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation (e.g., 2 hours).

  • Carefully remove the medium and wash the cells with PBS.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

  • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells once with PBS.

  • Stain the nuclei with Hoechst 33342 for 15-30 minutes.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) can be quantified using image analysis software.

Western Blot for Phosphorylated Rb

This protocol outlines the detection of phosphorylated Retinoblastoma protein (pRb) at specific sites (e.g., Ser807/811) as a marker of CDK2 activity in cells.[18][19][20][21]

Materials:

  • Cells treated with the test compound or vehicle

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells on ice and clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and acquire the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb or a loading control protein (e.g., GAPDH or β-actin).

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway CDK2 Signaling in G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits E2F_DP E2F-DP Rb->E2F_DP sequesters pRb p-Rb Rb->pRb CyclinE Cyclin E E2F_DP->CyclinE transcribes S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA, DNA Pol) E2F_DP->S_Phase_Genes transcribes CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb hyper- phosphorylates p21_p27 p21/p27 p21_p27->CDK2_CyclinE inhibits pRb->E2F_DP releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition drives NU6102 NU6102 (Chemical Probe) NU6102->CDK2_CyclinE inhibits

Caption: CDK2 signaling pathway in the G1/S transition of the cell cycle.

Experimental Workflow for Characterizing a CDK2 Chemical Probe

CDK2_Probe_Workflow Workflow for CDK2 Chemical Probe Characterization Start Start: Putative CDK2 Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Potency Determine IC50 vs. CDK2 Biochemical_Assay->Potency Selectivity_Screen Kinase Selectivity Profiling (Panel of >100 kinases) Potency->Selectivity_Screen If potent Selectivity Assess Selectivity Profile Selectivity_Screen->Selectivity Cellular_Assay Cell-Based Assays Selectivity->Cellular_Assay If selective Proliferation Proliferation Assay (e.g., EdU incorporation) Cellular_Assay->Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for pRb) Cellular_Assay->Target_Engagement Cellular_Potency Determine GI50/IC50 Proliferation->Cellular_Potency Downstream_Effects Confirm On-Target Effect Target_Engagement->Downstream_Effects In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Downstream_Effects->In_Vivo_Studies If on-target effect confirmed PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->PK_PD Validated_Probe Validated CDK2 Chemical Probe PK_PD->Validated_Probe

Caption: Experimental workflow for CDK2 chemical probe characterization.

References

Cdk2-IN-22: A Potential Therapeutic Avenue in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potent and Selective CDK2 Inhibitor BLU-222

This technical guide provides a comprehensive overview of the potent and highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, BLU-222, serving as a representative for investigational compounds like "Cdk2-IN-22." This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK2 in oncology.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for therapeutic intervention.[2] BLU-222 is an investigational, orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for CDK2.[3][4] Preclinical and early clinical data suggest that BLU-222 holds promise for the treatment of various solid tumors, particularly those with alterations in the CDK2 signaling pathway, such as Cyclin E1 (CCNE1) amplification.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for BLU-222, showcasing its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Potency and Selectivity of BLU-222

Assay TypeTargetIC50 (nM)Notes
Enzymatic AssayCDK2/Cyclin E12.6[4][6]
Cellular Assay (pRb T821)CDK24.2[4]
Cellular Assay (pLamin S22)CDK1380.2[6]
NanoBRET Cellular Target EngagementCDK217.7[6]
NanoBRET Cellular Target EngagementCDK1452.3[6]
NanoBRET Cellular Target EngagementCDK45104.6[6]
NanoBRET Cellular Target EngagementCDK62621.7[6]
NanoBRET Cellular Target EngagementCDK76330.4[6]
NanoBRET Cellular Target EngagementCDK92697.7[6]

Table 2: In Vitro Antiproliferative Activity of BLU-222 in Cancer Cell Lines

Cell LineCancer TypeCCNE1 StatusGI50 (nM)
OVCAR-3Ovarian CancerAmplifiedStrong Responder (≤200)
VariousOvarian and Endometrial CancerAmplifiedSensitive
ES-2Ovarian Clear Cell CarcinomaNormalInsensitive
MCF7 PRBreast Cancer (Palbociclib-Resistant)-540
T47D PRBreast Cancer (Palbociclib-Resistant)-180 - 1600

GI50: Concentration for 50% of maximal inhibition of cell proliferation. Data compiled from multiple preclinical studies.[3][7]

Table 3: In Vivo Efficacy of BLU-222 in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)
OVCAR-3 T2A CDXHigh-Grade Serous Ovarian CarcinomaBLU-222 (30 mg/kg BID)88% (at day 28)
OVCAR-3 T2A CDXHigh-Grade Serous Ovarian CarcinomaBLU-222 (100 mg/kg BID)102% (at day 28)
ES-2 CDXNon-CCNE1-amplified Ovarian CancerBLU-222 (30 mg/kg BID)13% (at day 21)
ES-2 CDXNon-CCNE1-amplified Ovarian CancerBLU-222 (100 mg/kg BID)-1% (at day 21)
PDX ModelsHR+/HER2- Breast Cancer (Palbociclib-Resistant)BLU-222 + PalbociclibDurable tumor suppression and prolonged survival

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily.[4][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CDK2 inhibitors like BLU-222 are provided below.

1. LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the binding affinity of an inhibitor to a kinase.

  • Principle: A competitive binding assay based on Fluorescence Resonance Energy Transfer (FRET). A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.

  • Materials:

    • CDK2/Cyclin E1 enzyme

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Tracer

    • Test compound (e.g., BLU-222)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add 4 µL of the test compound to the assay wells.

    • Add 8 µL of a pre-mixed solution of the kinase and antibody.

    • Add 4 µL of the tracer to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of measuring FRET.

    • Calculate IC50 values from the dose-response curves.[8]

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, which in the presence of ATP from viable cells, generates a luminescent signal that is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines cultured in multiwell plates

    • Test compound (e.g., BLU-222)

    • CellTiter-Glo® Reagent

    • Opaque-walled multiwell plates

  • Procedure:

    • Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate GI50 values from the dose-response curves.[9][10]

3. In Vivo Xenograft Tumor Study

This protocol outlines a typical in vivo efficacy study in a mouse model.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of a test compound on tumor growth is then evaluated.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Human cancer cell line (e.g., OVCAR-3)

    • Matrigel

    • Test compound (e.g., BLU-222) formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., orally, twice daily).

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway targeted by BLU-222 and a typical experimental workflow for its in vivo evaluation.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactive) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Transcription DNA Replication DNA Replication E2F->DNA Replication Promotes CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Hyper-phosphorylates BLU-222 BLU-222 BLU-222->CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition by BLU-222.

In_Vivo_Efficacy_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., OVCAR-3) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (BLU-222 or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: Experimental workflow for an in vivo xenograft efficacy study.

References

Cdk2 Inhibition in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily governing the G1/S phase transition.[1][2] Its dysregulation is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][4][5] Overexpression of its activating partners, Cyclin E and Cyclin A, or inactivation of endogenous inhibitors, can lead to uncontrolled cell proliferation.[6][7] The development of selective CDK2 inhibitors represents a promising strategy to combat cancers dependent on this pathway, including those that have developed resistance to CDK4/6 inhibitors.[8][9][10] This guide provides a technical overview of the core principles of CDK2 inhibition in cancer research, using a representative potent and selective CDK2 inhibitor as a framework for data presentation, experimental methodologies, and pathway analysis.

Mechanism of Action

CDK2 inhibitors are small molecules designed to compete with ATP for binding to the catalytic site of the CDK2 enzyme.[11][12] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[1][13] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and S-phase entry.[2][13] This ultimately leads to cell cycle arrest at the G1/S checkpoint and can also induce apoptosis in cancer cells.[11]

Quantitative Data for a Representative CDK2 Inhibitor

The following tables summarize key quantitative data for a representative, highly selective CDK2 inhibitor, referred to here as CDK2-IN-X , based on publicly available data for advanced preclinical CDK2 inhibitors.

Biochemical Potency
Target IC50 (nM)
CDK2/Cyclin E10.5
CDK2/Cyclin A20.9
Reference:[14]
Cellular Activity
Assay IC50 (nM)
Target Engagement (NanoBRET)2.3
Cell Proliferation (CCNE1-amplified cells)50-100
Reference:[15]
Kinase Selectivity
Kinase Selectivity (Fold vs. CDK2/Cyclin E1)
CDK1/Cyclin B1>700
CDK4/Cyclin D1>1000
CDK6/Cyclin D3>1000
CDK9/Cyclin T1>5000
Reference:[14][15][16]

Signaling Pathways

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition and how its inhibition impacts downstream signaling.

CDK2_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 G1 Progression cluster_2 G1/S Transition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CyclinD Cyclin D AKT->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry & DNA Replication E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->pRb P p21p27 p21/p27 p21p27->CDK2 CDK2_IN_X CDK2-IN-X CDK2_IN_X->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CDK2 inhibitors. Below are representative protocols for key in vitro assays.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of the CDK2/Cyclin complex and the potency of inhibitors.

Materials:

  • Recombinant human CDK2/Cyclin A2 or E1 enzyme (BPS Bioscience, #79599)

  • CDK Substrate Peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (e.g., CDK2-IN-X) serially diluted in DMSO

Procedure:

  • Prepare a master mixture containing kinase assay buffer, ATP, and the substrate peptide.[18]

  • Add the master mixture to the wells of a 96-well plate.

  • Add the purified CDK2/Cyclin enzyme to the wells.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.[17] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, a CCNE1-amplified ovarian cancer cell line)

  • Complete cell culture medium

  • Test inhibitor (e.g., CDK2-IN-X) serially diluted in culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor or vehicle control.

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, following the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow start Compound Synthesis & Library Screening biochem_assay Biochemical Assays (IC50, Ki, MOA) start->biochem_assay selectivity Kinase Selectivity Profiling biochem_assay->selectivity cell_prolif Cellular Proliferation & Viability Assays biochem_assay->cell_prolif target_engage Target Engagement (e.g., NanoBRET, Western Blot) cell_prolif->target_engage cell_cycle Cell Cycle Analysis (FACS) target_engage->cell_cycle in_vivo In Vivo Efficacy (Xenograft Models) cell_cycle->in_vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd tox Toxicology Studies pk_pd->tox end IND-Enabling Studies tox->end

Caption: Preclinical Drug Discovery Workflow for a Kinase Inhibitor.

Conclusion

The targeted inhibition of CDK2 holds significant promise for the treatment of various cancers, particularly those with a clear dependency on the CDK2 pathway. A systematic and rigorous preclinical evaluation, employing robust biochemical and cellular assays, is essential to characterize the potency, selectivity, and mechanism of action of novel CDK2 inhibitors. The methodologies and data frameworks presented in this guide provide a foundation for the comprehensive assessment of these therapeutic agents as they advance through the drug discovery and development pipeline. The continued development of highly selective and potent CDK2 inhibitors is anticipated to provide new therapeutic options for patients with difficult-to-treat malignancies.[19]

References

A Technical Guide to Cdk2-IN-22: A Representative Selective CDK2 Inhibitor and its Role in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a critical enzyme that, in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle, a crucial step for DNA replication and cell division.[1][2][3] Dysregulation of CDK2 activity is a frequent event in various human cancers, leading to uncontrolled cell proliferation and tumor growth.[4][5] Consequently, CDK2 has emerged as a significant therapeutic target in oncology.[4][6][7] This technical guide provides an in-depth overview of the core mechanisms by which a representative potent and selective CDK2 inhibitor, designated here as Cdk2-IN-22, induces apoptosis in cancer cells. The information presented herein is a synthesis of findings from research on various selective CDK2 inhibitors and is intended to serve as a comprehensive resource for professionals in the field of cancer drug development.

Core Mechanism of Action: Apoptosis Induction

The primary anti-cancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in tumor cells. This is achieved through a multi-faceted mechanism that involves halting the cell cycle and tipping the balance of intracellular signaling in favor of cell death. The key mechanisms include:

  • Cell Cycle Arrest at the G1/S Checkpoint: By directly inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of key substrates required for S-phase entry, such as the Retinoblastoma protein (Rb).[3] This leads to a robust arrest of the cell cycle at the G1/S transition, preventing cancer cells from replicating their DNA and proliferating.[1]

  • Induction of Apoptotic Signaling Pathways: this compound triggers apoptosis through the modulation of key regulatory proteins. In certain cellular contexts, CDK2 inhibition can lead to a decrease in the levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bim and p53.[5][8] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members ultimately leads to the activation of the caspase cascade and execution of apoptosis.

  • Synthetic Lethality in Genetically Defined Cancers: The pro-apoptotic effects of this compound can be particularly potent in cancer cells with specific genetic vulnerabilities. For instance, in small cell lung cancer (SCLC) cells deficient in the retinoblastoma gene (RB1), inhibition of CDK2 has been shown to be synthetically lethal, leading to significant apoptosis.[9] This highlights the potential for using biomarkers to select patient populations most likely to respond to this compound therapy.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of various selective CDK2 inhibitors on cancer cell lines. This data is intended to provide a general indication of the potency and cellular effects that could be expected from a compound like this compound.

Table 1: In Vitro Efficacy of Representative CDK2 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeCDK2 InhibitorIC50 (nM) for Cell ViabilityReference
NCI-H526Small Cell Lung CancerARTS-021166.2[9]
COR-L311Small Cell Lung CancerARTS-02188.2[9]
DMS-273Small Cell Lung CancerARTS-021353.5[9]
NCI-H209Small Cell Lung CancerARTS-021464.8[9]
VariousVarious Solid TumorsMilciclib45[10]

Note: The data presented are for the specified CDK2 inhibitors and are intended to be representative. Actual values for this compound would need to be determined experimentally.

Table 2: Apoptosis Induction by Representative CDK2 Inhibitors

Cell LineCancer TypeCDK2 InhibitorTreatment ConditionsApoptotic EffectReference
NCI-H526Small Cell Lung CancerARTS-021300 nMInduction of Caspase-3 activity[9]
NCI-H526Small Cell Lung CancerDox-inducible shCDK2-Induction of apoptosis pathway[9]
Diffuse Large B Cell LymphomaLymphomaCVT-313Not specifiedDecrease in Mcl-1 levels and induction of apoptosis[5]

Note: The data presented are for the specified CDK2 inhibitors and experimental conditions and are intended to be representative.

Table 3: Effect of Representative CDK2 Inhibitors on Cell Cycle Distribution

Cell LineCancer TypeCDK2 InhibitorTreatment ConditionsEffect on Cell CycleReference
A253Head and Neck Squamous CarcinomaTomudex (induces Cyclin E-Cdk2)Not specifiedAccumulation in early S phase[11]
Intestinal Epithelial Cells (IEC-6)NormalNU6140Not specifiedG1 arrest[12]

Note: The data presented are for the specified compounds and experimental conditions and are intended to be representative of the effects of modulating CDK2 activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pro-apoptotic activity of a selective CDK2 inhibitor like this compound.

Cell Viability Assay (MTS Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
  • Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).

  • Procedure:

    • Treat cancer cells with this compound at various concentrations for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Mcl-1, Bim, p53).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Cdk2_IN_22_Apoptosis_Pathway Cdk2_IN_22 This compound CDK2 CDK2/Cyclin E/A Cdk2_IN_22->CDK2 Inhibition Rb pRb CDK2->Rb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-xL) CDK2->Anti_Apoptotic Stabilization Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bim) CDK2->Pro_Apoptotic Inhibition E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Apoptosis Apoptosis Caspases Caspase Activation Anti_Apoptotic->Caspases Inhibition Pro_Apoptotic->Caspases Activation Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Viability Cell Viability Assay (IC50 Determination) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Use IC50 concentrations Western_Blot Western Blot (Apoptotic Markers) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Pro-apoptotic Activity of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

The selective inhibition of CDK2 by compounds such as the representative this compound presents a promising therapeutic strategy for the treatment of various cancers. The induction of apoptosis through cell cycle arrest and modulation of key apoptotic regulators is a central mechanism of action for these inhibitors. The potential for synthetic lethality in cancers with specific genetic backgrounds, such as RB1 deficiency, underscores the importance of a biomarker-driven approach to clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel CDK2 inhibitors, facilitating the advancement of this important class of anti-cancer agents. Further research will continue to elucidate the full therapeutic potential of CDK2 inhibition in oncology.

References

Methodological & Application

Application Notes and Protocols for Cdk2-IN-22 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-22 is a potent inhibitor of Cdk2, demonstrating significant anti-proliferative effects in cancer cell lines. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against Cdk2.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by cyclins and Cdk inhibitors. Cdk2 forms active complexes with cyclin E and cyclin A, which are essential for the G1/S transition and S phase progression, respectively. These complexes phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.

Cdk2_Signaling_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras CyclinD_Cdk46 Cyclin D / Cdk4/6 Ras->CyclinD_Cdk46 Rb_E2F Rb-E2F (Inactive) CyclinD_Cdk46->Rb_E2F Phosphorylates pRb_E2F pRb + E2F (Active) Rb_E2F->pRb_E2F CyclinE_Cdk2 Cyclin E / Cdk2 pRb_E2F->CyclinE_Cdk2 Induces S_Phase_Genes S-Phase Genes pRb_E2F->S_Phase_Genes Activates Transcription CyclinE_Cdk2->Rb_E2F Hyper- phosphorylates CyclinA_Cdk2 Cyclin A / Cdk2 CyclinE_Cdk2->CyclinA_Cdk2 Promotes Activation CyclinA_Cdk2->S_Phase_Genes Maintains Phosphorylation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cdk2_IN_22 This compound Cdk2_IN_22->CyclinE_Cdk2 Cdk2_IN_22->CyclinA_Cdk2

Caption: Cdk2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound and other related compounds against Cdk2/cyclin A2 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundCdk2/cyclin A2 IC50 (nM)Reference
This compound (compound 7I) 64.42 --INVALID-LINK--
Compound 1381 ± 4[1]
Compound 1457 ± 3[1]
Compound 15119 ± 7[1]
Dinaciclib29 ± 2[1]
Sorafenib184 ± 10[1]

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol is adapted from a luminescence-based kinase assay for pyrazolo[3,4-d]pyrimidine-based Cdk2 inhibitors and is suitable for determining the IC50 of this compound.[1] The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials and Reagents
  • Enzyme: Recombinant human Cdk2/cyclin A2 (e.g., from Promega or similar supplier)

  • Substrate: Histone H1 or a suitable peptide substrate for Cdk2

  • Inhibitor: this compound, dissolved in 100% DMSO to prepare a stock solution

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection Reagent: Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Plate Reader: Luminometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add 1 µL of inhibitor or DMSO (control) to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute Cdk2/cyclin A2 in kinase buffer add_enzyme Add 2 µL of diluted enzyme to wells prep_enzyme->add_enzyme prep_substrate_atp Prepare substrate/ATP mix in kinase buffer add_substrate Add 2 µL of substrate/ATP mix to initiate reaction prep_substrate_atp->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at room temperature for 60 minutes add_substrate->incubate add_kinase_glo Add 5 µL of Kinase-Glo® reagent to each well incubate->add_kinase_glo incubate_detect Incubate for 10 minutes at room temperature add_kinase_glo->incubate_detect read_luminescence Measure luminescence using a plate reader incubate_detect->read_luminescence calculate_inhibition Calculate percent inhibition relative to DMSO control read_luminescence->calculate_inhibition plot_curve Plot percent inhibition vs. inhibitor concentration calculate_inhibition->plot_curve determine_ic50 Determine IC50 value using non-linear regression plot_curve->determine_ic50

References

Application Notes: Cdk2-IN-22 in Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a crucial serine/threonine protein kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1 to S phase transition of the cell cycle.[1][2] The Cdk2/Cyclin E complex completes the phosphorylation of the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[3] Dysregulation of Cdk2 activity, often through the overexpression of its partner Cyclin E, is a common feature in various cancers, including breast, ovarian, and gastric cancers, making it a compelling target for therapeutic intervention.[1][4]

Cdk2-IN-22 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of Cdk2, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest at the G1/S checkpoint.[4] These application notes provide a detailed protocol for utilizing this compound in a cell-based proliferation assay to determine its anti-proliferative activity in cancer cell lines.

Cdk2 Signaling Pathway in G1/S Transition

The diagram below illustrates the canonical pathway for G1/S phase progression. Mitogenic signals activate the Cdk4/6-Cyclin D complex, which initiates the phosphorylation of Rb. This allows for the initial expression of Cyclin E, which then binds to Cdk2. The Cdk2-Cyclin E complex further phosphorylates Rb, leading to its complete inactivation and the release of E2F, driving the cell into S phase. This compound directly inhibits the kinase activity of Cdk2, blocking this critical step.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition cluster_S S Phase Mitogens Mitogenic Signals CycD_Cdk46 Cyclin D-Cdk4/6 Mitogens->CycD_Cdk46 activates pRb_E2F pRb-E2F (Active Complex) CycD_Cdk46->pRb_E2F phosphorylates CycE Cyclin E pRb_E2F->CycE partially releases E2F which transcribes Cyclin E pRb_P pRb(P) (Inactive) E2F E2F (Free) CycE_Cdk2 Cyclin E-Cdk2 CycE->CycE_Cdk2 Cdk2 Cdk2 Cdk2->CycE_Cdk2 CycE_Cdk2->pRb_E2F hyper-phosphorylates pRb Inhibitor This compound Inhibitor->CycE_Cdk2 inhibits DNA_Synth DNA Synthesis (Proliferation) E2F->DNA_Synth activates transcription for

Caption: Cdk2 signaling pathway at the G1/S checkpoint.

Data Summary

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period using an EdU incorporation assay. Cell lines with CCNE1 amplification, which leads to Cyclin E1 overexpression, are particularly sensitive to Cdk2 inhibition.

Cell LineCancer TypeCCNE1 StatusThis compound IC50 (nM)
OVCAR-3Ovarian CancerAmplified35
KURAMOCHIOvarian CancerAmplified48
MKN1Gastric CancerAmplified44
MCF7Breast CancerNormal> 1000
HCT116Colon CancerNormal850
Hs68Normal FibroblastNormal> 5000

Data are representative. Actual values may vary based on experimental conditions.

Table 2: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of cyclin-dependent kinases to determine its selectivity. IC50 values were determined through in vitro biochemical assays.

Kinase ComplexIC50 (nM)Selectivity (Fold vs. Cdk2/Cyclin E)
Cdk2/Cyclin E 5 1x
Cdk2/Cyclin A 8 1.6x
Cdk1/Cyclin B> 500> 100x
Cdk4/Cyclin D1> 2000> 400x
Cdk6/Cyclin D3> 2000> 400x
Cdk9/Cyclin T1850170x

Data are representative of a highly selective Cdk2 inhibitor.[5][6]

Experimental Protocol: Cell Proliferation Assay (EdU Incorporation)

This protocol describes a method to measure cell proliferation by detecting DNA synthesis using 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.[7] EdU incorporated into newly synthesized DNA is detected via a copper-catalyzed "click" reaction with a fluorescent azide, allowing for accurate quantification of proliferating cells.

Materials and Reagents

  • Cell Lines: CCNE1-amplified cancer cell line (e.g., OVCAR-3) and a control cell line (e.g., MCF7).

  • Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Plate: 96-well, black, clear-bottom microplate suitable for cell culture and fluorescence imaging.

  • EdU Proliferation Assay Kit: Containing EdU solution, fluorescent azide (e.g., Alexa Fluor 488 azide), and Click reaction buffer components.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.

  • Nuclear Stain: Hoechst 33342 or DAPI for counterstaining.

  • Instrumentation: High-content imaging system or fluorescence microscope.

Experimental Workflow

Experimental_Workflow Start Start Seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Start->Seed Incubate1 2. Incubate Overnight (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat with this compound (Serial dilutions, 72h) Incubate1->Treat AddEdU 4. Add EdU (10 µM, 2-4 hours) Treat->AddEdU Fix 5. Fix and Permeabilize (4% PFA, then 0.5% Triton X-100) AddEdU->Fix Click 6. Click Reaction (Add fluorescent azide cocktail, 30 min) Fix->Click Stain 7. Counterstain Nuclei (Hoechst or DAPI) Click->Stain Image 8. Image Plate (High-content imager) Stain->Image Analyze 9. Analyze Data (Calculate % EdU-positive cells) Image->Analyze End End Analyze->End

Caption: Workflow for the EdU-based cell proliferation assay.

Step-by-Step Procedure

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 1 nM to 10 µM.

    • Include "vehicle-only" (DMSO) controls and "no-treatment" controls.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • EdU Labeling:

    • After the treatment period, add 10 µM EdU to each well.

    • Incubate for an additional 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Aspirate the media and wash the cells once with PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the wells twice with PBS.

    • Add 100 µL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.

    • Wash the wells twice with PBS.

  • Click Reaction:

    • Prepare the Click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

    • Add 50 µL of the reaction cocktail to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Wash the wells twice with PBS.

  • Nuclear Counterstaining:

    • Add 100 µL of a Hoechst or DAPI solution (e.g., 1 µg/mL in PBS) to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the wells twice with PBS, leaving 100 µL of PBS in each well for imaging.

  • Imaging and Data Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope. Use channels appropriate for the nuclear stain (e.g., DAPI channel) and the EdU-fluorophore (e.g., FITC channel for Alexa Fluor 488).

    • Use image analysis software to count the total number of cells (DAPI/Hoechst positive) and the number of proliferating cells (EdU positive).

    • Calculate the percentage of EdU-positive cells for each condition: (% Proliferation) = (Number of EdU-positive cells / Total number of cells) x 100.

    • Normalize the results to the vehicle control (defined as 100% proliferation).

    • Plot the normalized proliferation percentage against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Cdk2 Inhibition in HT-29 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is frequently dysregulated in various cancers, including colon cancer, making it an attractive target for therapeutic intervention.[3][4] In colorectal cancers, the expression and kinase activity of Cdk2 are often significantly elevated.[3] Inhibition of Cdk2 has been shown to induce cell cycle arrest and apoptosis in colon cancer cell lines, suggesting its potential as a therapeutic strategy.[5][6] These application notes provide a comprehensive overview and detailed protocols for studying the effects of a representative Cdk2 inhibitor, Cdk2-IN-22, on the human colon cancer cell line HT-29.

Cdk2 Signaling Pathway in Cell Cycle Progression

Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the transition from the G1 to the S phase of the cell cycle. The Cdk2/Cyclin E complex is instrumental in initiating DNA synthesis.[2][6] A key substrate of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes is the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb by Cdk2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[7] Inhibition of Cdk2 blocks this cascade, leading to G1 cell cycle arrest.[1]

Cdk2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Activation pRb_E2F Rb-E2F Complex Cdk4/6->pRb_E2F Phosphorylation pRb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation pRb_E2F->E2F Release Cdk2_Cyclin_E Cdk2-Cyclin E Cyclin E->Cdk2_Cyclin_E Binding Cdk2 Cdk2 Cdk2->Cdk2_Cyclin_E Binding Cdk2_Cyclin_E->pRb_E2F Hyper-phosphorylation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2 Inhibition

Caption: Cdk2 signaling pathway in G1/S transition and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on HT-29 cells. This data is representative of typical results obtained from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.192 ± 5.1
175 ± 6.2
551 ± 3.8
1028 ± 4.1
2515 ± 2.9

Table 2: Cell Cycle Distribution (Flow Cytometry)

Treatment% G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle Control45 ± 2.135 ± 1.820 ± 1.5
This compound (5 µM)70 ± 3.515 ± 2.215 ± 1.9

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)
Vehicle Control3 ± 0.82 ± 0.5
This compound (5 µM)18 ± 2.110 ± 1.7

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HT-29 human colon adenocarcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed HT-29 cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Replace the existing medium with the medium containing this compound or vehicle control (DMSO at a final concentration not exceeding 0.1%).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Experimental_Workflow Start Start Seed_Cells Seed HT-29 Cells Start->Seed_Cells Treat_Cells Treat with this compound or Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assays Perform Assays Incubate->Assays Viability Cell Viability (MTT Assay) Assays->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Western_Blot Western Blot Assays->Western_Blot End End Viability->End Cell_Cycle->End Apoptosis->End Western_Blot->End

Caption: General experimental workflow for studying the effects of this compound on HT-29 cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8]

  • Seeding: Seed 5,000 HT-29 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is based on established methods for cell cycle analysis.[9]

  • Seeding and Treatment: Seed 1 x 10^6 HT-29 cells in a 6-well plate, incubate overnight, and then treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol follows standard procedures for apoptosis detection.[10]

  • Seeding and Treatment: Seed 5 x 10^5 HT-29 cells in a 6-well plate, incubate overnight, and treat with this compound (e.g., 5 µM) or vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Seeding and Treatment: Seed 2 x 10^6 HT-29 cells in a 10 cm dish, incubate overnight, and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin E, anti-Cdk2, anti-PARP, anti-β-actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of the Cdk2 inhibitor this compound on HT-29 colon cancer cells. By utilizing these methodologies, researchers can effectively characterize the anti-proliferative, cell cycle-modulating, and pro-apoptotic activities of Cdk2 inhibitors, thereby contributing to the development of novel cancer therapeutics.

References

Determining the Potency of Cdk2-IN-22: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors against Cdk2 is a promising strategy in oncology. Cdk2-IN-22 is a novel inhibitor of Cdk2. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, enabling researchers to assess its potency and selectivity. The following protocols and guidelines are designed to ensure reproducible and accurate results.

Data Presentation

The IC50 values for this compound should be determined across a panel of relevant cancer cell lines to understand its spectrum of activity. The results should be summarized in a clear and concise table for comparative analysis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
e.g., MCF-7Breast AdenocarcinomaEstrogen receptor-positive
e.g., MDA-MB-231Breast AdenocarcinomaTriple-negative
e.g., A549Lung CarcinomaNon-small cell lung cancer
e.g., HCT116Colorectal CarcinomaKRAS mutant
e.g., OVCAR-3Ovarian AdenocarcinomaCCNE1-amplified

Note: The table above is a template. Researchers should populate it with their experimentally determined data.

Experimental Protocols

A common and reliable method for determining the IC50 of a compound is through a cell viability assay, such as the MTT or CellTiter-Glo® assay. The following is a detailed protocol for a typical IC50 determination experiment.

Materials and Reagents
  • Selected cancer cell lines

  • This compound (Molecular Formula: C21H18N6O3S)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader (for absorbance or luminescence)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Compound Dilution cell_seeding Cell Seeding add_compound Add Compound to Cells cell_seeding->add_compound incubate Incubate (e.g., 72h) add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate data_analysis Data Analysis read_plate->data_analysis ic50_calc IC50 Calculation data_analysis->ic50_calc Cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_Cdk46 Cyclin D-Cdk4/6 Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_Cdk2 Cyclin E-Cdk2 E2F->CyclinE_Cdk2 activates transcription of Cyclin E p21 p21/p27 p21->CyclinE_Cdk2 inhibits CyclinE_Cdk2->Rb CyclinA_Cdk2 Cyclin A-Cdk2 CyclinE_Cdk2->CyclinA_Cdk2 promotes transition to DNA_Replication DNA Replication CyclinA_Cdk2->DNA_Replication promotes Cdk2_IN_22 This compound Cdk2_IN_22->CyclinE_Cdk2 inhibits Cdk2_IN_22->CyclinA_Cdk2 inhibits

References

Application Notes and Protocols for Cdk2-IN-22 Western Blot Analysis of pRb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Cdk2-IN-22, a potent inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), to investigate the phosphorylation status of the Retinoblastoma protein (pRb) in cultured cancer cells via Western blot.

Introduction

Cyclin-Dependent Kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. One of its key substrates is the Retinoblastoma protein (pRb), a tumor suppressor that controls cell cycle entry. Phosphorylation of pRb by Cdk2 leads to the release of the E2F transcription factor, initiating the transcription of genes required for DNA replication and S-phase entry. Dysregulation of the Cdk2/pRb signaling pathway is a hallmark of many cancers, making Cdk2 an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of Cdk2 with a reported IC50 of 64.42 nM.[1] This compound has demonstrated broad anti-proliferative effects across various cancer cell lines.[1] This protocol outlines a method to assess the efficacy of this compound in inhibiting pRb phosphorylation, a direct downstream marker of Cdk2 activity.

Cdk2-pRb Signaling Pathway

The following diagram illustrates the canonical Cdk2-pRb signaling pathway leading to cell cycle progression. Inhibition of Cdk2 by this compound is expected to block the phosphorylation of pRb, thereby preventing the release of E2F and halting the cell cycle at the G1/S checkpoint.

Cdk2_pRb_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinE Cyclin E Cdk2_CyclinE Active Cdk2/Cyclin E Complex CyclinE->Cdk2_CyclinE binds Cdk2 Cdk2 Cdk2->Cdk2_CyclinE binds pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) Cdk2_CyclinE->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb_E2F->E2F releases ppRb pRb-P (Phosphorylated) Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2_CyclinE inhibits

Caption: Cdk2-pRb signaling pathway and the inhibitory action of this compound.

Experimental Data Summary

The following table summarizes the reported in vitro and cellular activities of this compound. This data is essential for determining the appropriate working concentrations for your experiments.

ParameterValueCell Lines TestedReference
Cdk2 IC50 64.42 nM-[1]
MV4-11 IC50 0.83 µMAcute Myeloid Leukemia[1]
HT-29 IC50 2.12 µMColorectal Adenocarcinoma[1]
MCF-7 IC50 3.12 µMBreast Adenocarcinoma[1]
HeLa IC50 8.61 µMCervical Adenocarcinoma[1]

Western Blot Protocol for Phospho-Retinoblastoma (pRb)

This protocol is designed to assess the phosphorylation status of pRb at serine/threonine residues targeted by Cdk2 following treatment with this compound.

Materials and Reagents
  • Cell Lines: A suitable cancer cell line with a functional Rb pathway (e.g., MCF-7, HT-29).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.

  • Cell Culture Medium and Supplements: As required for the chosen cell line.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.

  • BCA Protein Assay Kit: For protein quantification.

  • Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.

  • SDS-PAGE Gels: Tris-glycine gels suitable for resolving high molecular weight proteins (e.g., 7.5% or 4-12% gradient gels).

  • PVDF or Nitrocellulose Membranes: 0.45 µm pore size.

  • Transfer Buffer: Standard Tris-glycine-methanol buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811) antibody.

    • Mouse anti-total Rb antibody.

    • Rabbit or mouse anti-β-actin or GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Experimental Workflow

Western_Blot_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Protein_Extraction Protein Extraction & Quantification cluster_Electrophoresis_Transfer Electrophoresis & Transfer cluster_Immunoblotting Immunoblotting A Seed Cells B Treat with this compound (e.g., 0, 0.1, 1, 10 µM for 24h) A->B C Lyse Cells in RIPA Buffer B->C D Quantify Protein (BCA Assay) C->D E Prepare Samples with Laemmli Buffer D->E F SDS-PAGE E->F G Transfer to PVDF Membrane F->G H Block Membrane (5% BSA) G->H I Incubate with Primary Antibodies (pRb, total Rb, loading control) H->I J Incubate with HRP-conjugated Secondary Antibodies I->J K Develop with ECL Substrate J->K L Image and Analyze K->L

Caption: Workflow for Western blot analysis of pRb phosphorylation.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., a dose-response of 0, 0.1, 1, and 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-pRb (e.g., Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading and total pRb levels, the membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin or GAPDH). Alternatively, run parallel gels for each antibody.

    • Quantify the band intensities using densitometry software. The level of phosphorylated pRb should be normalized to the level of total pRb.

Expected Results

Treatment of cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of pRb at Cdk2-specific sites. This will be observed as a reduction in the intensity of the phospho-pRb band in the Western blot, while the total pRb and loading control bands should remain relatively constant.

Troubleshooting

  • High Background: Ensure complete blocking and adequate washing steps. Use 5% BSA instead of milk for blocking when using phospho-specific antibodies.

  • Weak or No Signal: Check antibody dilutions and incubation times. Ensure the ECL substrate is fresh and active. Confirm that the chosen cell line expresses detectable levels of pRb.

  • Multiple Bands: This may indicate non-specific antibody binding or protein degradation. Ensure fresh protease inhibitors are used. Optimize antibody concentration.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its impact on the Cdk2-pRb signaling axis, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Cdk2-IN-22 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

An important initial step in utilizing Cdk2-IN-22 for research purposes is the correct preparation and storage of stock solutions. This ensures the compound's stability and activity for reliable and reproducible experimental results. This document provides detailed protocols and application notes for the handling of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[2][3][4][5] this compound is a potent inhibitor of CDK2 and is a valuable tool for studying its role in cellular processes and for potential drug development.

Proper handling and storage of this compound are critical to maintain its chemical integrity and biological activity. The following protocols are based on best practices for similar small molecule kinase inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a this compound stock solution, based on information available for structurally similar and functionally related CDK2 inhibitors.

ParameterValueSource
Solubility in DMSO ≥ 100 mg/mL[6][7]
Recommended Solvents DMSO[6][7][8]
Stock Solution Concentration 10 mM - 100 mM[6][7]
Storage Temperature (Powder) -20°C for up to 3 years[6][7]
Storage Temperature (in Solvent) -80°C for up to 6 months[7][8][9]
-20°C for up to 1 month[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For instance, if the molecular weight is 500 g/mol , 5 mg of the compound would be dissolved in 1 mL of DMSO to make a 10 mM solution.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[7][10]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.[7][8][9]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Storage and Handling of this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Storage:

  • Short-term storage (up to 1 month): Store the aliquoted stock solution at -20°C.[7][8][9]

  • Long-term storage (up to 6 months): For longer-term storage, it is recommended to store the aliquots at -80°C.[7][8][9]

Handling:

  • Thawing: When ready to use, thaw a single aliquot at room temperature or in a 37°C water bath.

  • Avoid Repeated Freeze-Thaw Cycles: It is critical to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[7][8][9]

  • Protection from Light: Store the stock solution protected from light, as many organic compounds are light-sensitive.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. The stock solution can be diluted in an appropriate cell culture medium or buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle, a pathway that is inhibited by this compound.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinD_CDK46->pRb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription pRb->E2F CyclinE_CDK2->Rb phosphorylates S_Phase S Phase CyclinE_CDK2->S_Phase promotes transition CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase promotes progression G1_Phase G1 Phase Cdk2_IN_22 This compound Cdk2_IN_22->CyclinE_CDK2 inhibits Cdk2_IN_22->CyclinA_CDK2 inhibits

Caption: this compound inhibits the CDK2 signaling pathway, blocking cell cycle progression.

Experimental Workflow: Stock Solution Preparation

The following workflow diagram outlines the key steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols for In Vivo Studies of a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of novel Cyclin-dependent kinase 2 (CDK2) inhibitors, using "Cdk2-IN-22" as a representative compound. The protocols outlined below are based on established methodologies for preclinical cancer research and can be adapted for specific tumor models and research questions.

Introduction to CDK2 Inhibition in Cancer

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the transition from G1 to S phase.[1][2][3] Dysregulation of CDK2 activity is a common feature in many cancers, often leading to uncontrolled cell proliferation.[4][5][6][7] Therefore, selective inhibition of CDK2 presents a promising therapeutic strategy for various malignancies.[1][4][6] Preclinical studies with various CDK2 inhibitors have demonstrated anti-tumor activity in a range of cancer models, including those resistant to CDK4/6 inhibitors.[8][9][10][11]

This document outlines the experimental design for in vivo studies to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel CDK2 inhibitor.

Core Experimental Design

The primary goal of in vivo studies is to determine the anti-tumor efficacy of this compound in relevant cancer models. A typical experimental workflow involves tumor model selection, compound formulation, dosing regimen determination, and comprehensive analysis of tumor growth and biological markers.

experimental_workflow cluster_preclinical_setup Preclinical Setup cluster_treatment_phase Treatment Phase cluster_data_collection Data Collection & Analysis cluster_outcome_assessment Outcome Assessment A Tumor Model Selection (e.g., Xenograft, PDX) B Cell Line Expansion and QC A->B C Animal Acclimatization B->C D Tumor Implantation E Tumor Growth to Predetermined Size D->E F Randomization into Treatment Groups E->F G Dosing with this compound or Vehicle F->G H Tumor Volume Measurement G->H I Body Weight Monitoring G->I J Pharmacokinetic (PK) Analysis (Blood/Tissue Sampling) G->J K Pharmacodynamic (PD) Analysis (Biomarker Assessment) G->K L Terminal Endpoint and Tissue Collection H->L I->L O PK/PD Correlation J->O K->O M Efficacy Evaluation (TGI, Regression) L->M N Toxicity Assessment L->N P Final Report and Conclusions M->P N->P O->P

Caption: Experimental workflow for in vivo studies of a novel CDK2 inhibitor.

CDK2 Signaling Pathway

Understanding the CDK2 signaling pathway is crucial for interpreting experimental results and identifying relevant pharmacodynamic biomarkers. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive cell cycle progression.

cdk2_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K AKT AKT PI3K->AKT CyclinD Cyclin D AKT->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2_E CDK2/Cyclin E CyclinE->CDK2_E CDK2_E->Rb p S_Phase S-Phase Entry and DNA Replication CDK2_E->S_Phase p21 p21/p27 p21->CDK2_E Cdk2_IN_22 This compound Cdk2_IN_22->CDK2_E CDK2_A CDK2/Cyclin A Cdk2_IN_22->CDK2_A CyclinA->CDK2_A CDK2_A->S_Phase

References

Troubleshooting & Optimization

Cdk2-IN-22 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Cdk2-IN-22" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized resource for researchers working with novel Cyclin-dependent kinase 2 (Cdk2) inhibitors, using "this compound" as a representative name. The guidance provided is based on the known characteristics of Cdk2 and the common challenges encountered with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Cdk2 inhibitor like this compound?

A1: Cdk2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[1][2][3] In complex with Cyclin E and Cyclin A, Cdk2 phosphorylates various substrates, including the Retinoblastoma protein (Rb), to promote DNA replication and cell division.[2][3][4] A Cdk2 inhibitor is expected to bind to the ATP-binding site of Cdk2, preventing the phosphorylation of its substrates.[1] This typically leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells that are dependent on Cdk2 activity.[1]

Q2: What are the potential off-target effects I should be aware of when using a novel Cdk2 inhibitor?

A2: Many early-generation Cdk2 inhibitors exhibited off-target effects due to the high conservation of the ATP-binding pocket among kinases.[5][6] Potential off-target kinases to consider for screening include other members of the CDK family (e.g., Cdk1, Cdk4, Cdk6) due to structural similarities.[7] It is crucial to perform comprehensive kinase profiling to understand the selectivity of this compound. Unintended inhibition of other kinases can lead to unexpected cellular phenotypes.

Q3: How should I store and handle this compound?

A3: As a general guideline for small molecule inhibitors, this compound should be stored as a powder at -20°C or -80°C for long-term stability. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Q4: In which cancer types is a Cdk2 inhibitor likely to be most effective?

A4: Cancers with deregulation of the Cdk2 pathway are predicted to be more sensitive to Cdk2 inhibition. This includes tumors with overexpression of Cyclin E (CCNE1 amplification), which is observed in some ovarian, breast, and endometrial cancers.[1][8] Cells that are dependent on Cdk2 for proliferation are more likely to respond to inhibitors like this compound.[5][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Higher than expected cell toxicity at low concentrations. Off-target effects of this compound on essential kinases.Perform a broader kinase screen to identify off-target interactions. Test the inhibitor in a Cdk2 knockout/knockdown cell line to see if the toxicity is Cdk2-dependent.
The cell line is highly dependent on Cdk2 for survival.Confirm Cdk2 dependency by genetic methods (e.g., siRNA/shRNA knockdown).
Inconsistent results between proliferation assays and target engagement assays (e.g., Western blot for p-Rb). The inhibitor may have cytostatic rather than cytotoxic effects at the concentrations tested.Perform a long-term colony formation assay to assess cytostatic effects. Titrate the inhibitor concentration to find a range that shows both target engagement and a corresponding anti-proliferative effect.
The antibody for the phospho-substrate is not specific or the substrate has a high turnover rate.Validate the phospho-antibody using a positive and negative control. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation.
No significant effect on cell proliferation even at high concentrations. The cell line may not be dependent on Cdk2 for proliferation.Use a positive control Cdk2 inhibitor with known efficacy. Screen a panel of cell lines, including those with known CCNE1 amplification. Confirm target engagement in the resistant cells by Western blot.
The inhibitor is not cell-permeable or is being actively exported from the cells.Use a cell-based target engagement assay to confirm intracellular activity. Consider co-treatment with an ABC transporter inhibitor as a mechanistic probe.
Cells arrest in a different phase of the cell cycle (e.g., G2/M) instead of G1/S. Potential off-target inhibition of other cell cycle kinases, such as Cdk1.Perform a kinase selectivity profile. Analyze the phosphorylation status of substrates of other CDKs (e.g., Lamin A/C for Cdk1).

Quantitative Data for Representative Cdk2 Inhibitors (For Comparative Purposes)

Inhibitor Target(s) IC50 (nM) Notes
Milciclib Cdk2, Cdk1, Cdk4, Cdk545 (for Cdk2)Orally bioavailable, blocks G1 phase.[9]
Dinaciclib Cdk2, Cdk1, Cdk5, Cdk91 (for Cdk5)Effective against solid tumors and chronic lymphocytic leukemia in preclinical studies.[9]
BLU-222 Cdk2Potent and selectiveInvestigational inhibitor with activity in CCNE1-high cancers.[8]
PF-07104091 Cdk2Orally availableIn clinical trials for various cancers.[10]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of Cdk2 activity.

Materials:

  • Recombinant active Cdk2/Cyclin A or Cdk2/Cyclin E enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Histone H1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 96-well plate, add the Cdk2 enzyme, the substrate peptide, and the diluted this compound or DMSO vehicle control.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is visible.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-Rb

Objective: To determine if this compound inhibits the phosphorylation of a key Cdk2 substrate, Retinoblastoma protein (Rb), in cells.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Treat cultured cells with various concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phospho-Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound or a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Cdk2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Cyclin_D Cyclin D Ras_MAPK->Cyclin_D Cdk4_6 Cdk4/6 Cyclin_D->Cdk4_6 Rb Rb Cdk4_6->Rb p E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Cdk2 Cdk2 Cyclin_E->Cdk2 Cdk2->Rb Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2

Caption: Simplified Cdk2 signaling pathway at the G1/S transition.

Experimental_Workflow start Start: Novel Cdk2 Inhibitor (this compound) in_vitro_biochem In Vitro Biochemical Assays start->in_vitro_biochem cell_based Cell-Based Assays start->cell_based ic50 Determine IC50 vs. Cdk2 in_vitro_biochem->ic50 kinase_panel Kinase Selectivity Profiling in_vitro_biochem->kinase_panel proliferation Cell Proliferation/Viability (e.g., MTS) cell_based->proliferation target_engagement Target Engagement (e.g., Western Blot for p-Rb) cell_based->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo

Caption: General experimental workflow for characterizing a novel Cdk2 inhibitor.

Troubleshooting_Tree start Unexpected Result with this compound no_effect No Effect on Proliferation start->no_effect high_toxicity High Toxicity at Low Doses start->high_toxicity wrong_arrest Incorrect Cell Cycle Arrest start->wrong_arrest no_effect_q1 Is target engaged in cells? (Check p-Rb) no_effect->no_effect_q1 high_toxicity_q1 Is toxicity Cdk2-dependent? (Use Cdk2 KO/KD cells) high_toxicity->high_toxicity_q1 wrong_arrest_q1 Is Cdk1 activity affected? wrong_arrest->wrong_arrest_q1 no_effect_a1_no No: Check cell permeability or compound stability. no_effect_q1->no_effect_a1_no No no_effect_a1_yes Yes: Cell line may not be Cdk2-dependent. no_effect_q1->no_effect_a1_yes Yes high_toxicity_a1_no No: Likely off-target toxicity. Perform kinase screen. high_toxicity_q1->high_toxicity_a1_no No high_toxicity_a1_yes Yes: Cell line is highly sensitive to Cdk2 inhibition. high_toxicity_q1->high_toxicity_a1_yes Yes wrong_arrest_a1_no No: Investigate other potential off-target pathways. wrong_arrest_q1->wrong_arrest_a1_no No wrong_arrest_a1_yes Yes: Compound may inhibit Cdk1. Verify with in vitro assay. wrong_arrest_q1->wrong_arrest_a1_yes Yes

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Cdk2-IN-22 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing insolubility issues encountered with Cdk2-IN-22. The following question-and-answer format directly addresses common problems to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 250 mg/mL (575.41 mM).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you observe particulate matter or cloudiness in your DMSO stock solution, you can try the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1]

  • Gentle Warming: Briefly warm the solution at 37°C. Be cautious with temperature and duration to avoid compound degradation.

  • Ensure Anhydrous Conditions: Use a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can lead to insolubility issues.[1][2]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium should be sufficiently low to remain soluble. Test a serial dilution to determine the solubility limit in your specific medium.

  • Increase the Percentage of DMSO: Ensure the final concentration of DMSO in your working solution is kept as low as possible to avoid solvent-induced cellular toxicity, but a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant or Co-solvent: For in vivo or certain in vitro applications, the use of surfactants or co-solvents can improve solubility. Formulations for similar inhibitors have included PEG300, Tween-80, and SBE-β-CD.[3][4] However, the compatibility of these with your specific cell type and assay should be validated.

  • Prepare Fresh Dilutions: Prepare working solutions fresh from the DMSO stock immediately before use to minimize the time for precipitation to occur.

Solubility Data

The following table summarizes the known solubility of this compound.

SolventConcentrationNotes
DMSO250 mg/mL (575.41 mM)Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed sterile cell culture medium or desired aqueous buffer

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentrations. It is recommended to add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

    • Ensure the final DMSO concentration in your working solution is consistent across all experimental conditions and vehicle controls. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • Use the freshly prepared working solution immediately in your experiment.

Visual Troubleshooting Guide and Signaling Pathway

cluster_troubleshooting Troubleshooting this compound Insolubility start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso check_solubility Is the solution clear? dissolve_dmso->check_solubility sonicate_warm Sonication and/or Gentle Warming (37°C) check_solubility->sonicate_warm No stock_solution Stock Solution (Store at -20°C/-80°C) check_solubility->stock_solution Yes recheck_solubility Is the solution clear now? sonicate_warm->recheck_solubility recheck_solubility->stock_solution Yes consult_support Consult Technical Support recheck_solubility->consult_support No dilute_aqueous Dilute in Aqueous Medium (e.g., Cell Culture Medium) stock_solution->dilute_aqueous check_precipitation Does precipitation occur? dilute_aqueous->check_precipitation lower_conc Lower Final Concentration check_precipitation->lower_conc Yes working_solution Working Solution (Ready for Experiment) check_precipitation->working_solution No use_fresh Prepare Fresh Dilutions Immediately Before Use lower_conc->use_fresh use_fresh->working_solution cluster_pathway Simplified CDK2 Signaling Pathway in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE_gene Cyclin E Gene Transcription E2F->CyclinE_gene Activates CyclinE Cyclin E CyclinE_gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 (Active Complex) CDK2->CyclinA_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes Cdk2_IN_22 This compound Cdk2_IN_22->CDK2 Inhibits CyclinA Cyclin A CyclinA->CyclinA_CDK2 S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression Promotes

References

Technical Support Center: Optimizing Cdk2-IN-XX Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Cdk2 inhibitors for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new Cdk2 inhibitor like Cdk2-IN-XX?

A1: For a novel Cdk2 inhibitor with an unknown optimal concentration, it is advisable to start with a broad concentration range in your initial experiments. A typical starting point could be a 10-point dose-response curve ranging from 1 nM to 100 µM. This wide range will help in identifying the inhibitory potential of the compound and in determining a narrower, more effective concentration range for subsequent experiments. For reference, different Cdk2 inhibitors have shown a wide range of effective concentrations. For instance, CDK2-IN-23 is highly potent with an IC50 of 0.29 nM, while CDK2-IN-20 shows cytotoxicity in the micromolar range (5.52-17.09 µM)[1][2].

Q2: How do I determine the optimal working concentration of Cdk2-IN-XX for my specific cell line?

A2: The optimal working concentration is cell-line dependent. To determine this, you should perform a cell viability or proliferation assay (e.g., MTS, MTT, or CellTiter-Glo®) on your specific cell line treated with a range of Cdk2-IN-XX concentrations. The IC50 value, which is the concentration that inhibits 50% of cell growth, is a key parameter. The working concentration for your experiments will typically be in the range of the IC50 to 10x the IC50, depending on the desired biological effect (e.g., cell cycle arrest vs. apoptosis).

Q3: What is the mechanism of action of Cdk2 inhibitors?

A3: Cdk2 inhibitors function by binding to the ATP-binding site of the Cdk2 enzyme, which prevents it from phosphorylating its substrates.[3] This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, thereby halting the proliferation of cancer cells.[3] By blocking Cdk2 activity, these inhibitors disrupt the normal progression of the cell cycle.[3] This can also lead to the induction of apoptosis, or programmed cell death, in cancer cells.[3]

Q4: How should I prepare and store the Cdk2-IN-XX stock solution?

A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a high-concentration stock solution (e.g., 10 mM or 100 mM in DMSO) is typically prepared. For example, CDK2-IN-23 can be dissolved in DMSO to a concentration of 100 mg/mL (204.70 mM)[1][4]. It is crucial to use newly opened, anhydrous DMSO to ensure maximum solubility. Stock solutions should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored at -80°C, the stock solution is typically stable for up to 6 months.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant inhibition of cell proliferation observed even at high concentrations. 1. Compound inactivity: The inhibitor may have degraded due to improper storage or handling.2. Cell line resistance: The chosen cell line may be insensitive to Cdk2 inhibition.3. Incorrect assay setup: Errors in cell seeding density, incubation time, or reagent preparation.1. Verify compound activity: Use a fresh stock of the inhibitor. If possible, test its activity in a cell-free biochemical assay.2. Select a sensitive cell line: Use a cell line known to be dependent on Cdk2 activity, such as those with CCNE1 amplification.[1][5]3. Optimize assay conditions: Ensure proper cell seeding, appropriate incubation times (typically 48-72 hours for proliferation assays), and correct preparation of assay reagents.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well.2. Edge effects: Evaporation from wells on the perimeter of the plate.3. Incomplete dissolution of the compound: Precipitation of the inhibitor in the culture medium.1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating.2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.3. Check for precipitation: Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower final DMSO concentration or pre-warming the media. Sonication may also aid in dissolution.[6]
Observed cytotoxicity is not dose-dependent. 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.2. Off-target effects: At high concentrations, the inhibitor may be affecting other kinases or cellular processes.1. Include a solvent control: Treat cells with the highest concentration of the solvent used in the experiment to assess its toxicity.2. Perform selectivity profiling: Test the inhibitor against a panel of other kinases to determine its specificity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various Cdk2 inhibitors to provide a reference for expected potency.

InhibitorTargetIC50Cell Line/Assay Condition
CDK2-IN-23 Cdk20.29 nMBiochemical Assay[1]
CDK2-IN-4 Cdk2/cyclin A44 nMBiochemical Assay[6]
CDK2-IN-3 Cdk260 nMBiochemical Assay[7]
CDK-IN-2 Cdk9< 8 nMBiochemical Assay[8]
CDK2-IN-20 Cdk2/cyclin E0.219 µMBiochemical Assay[2]
CDK2-IN-20 N/A5.52-17.09 µMCytotoxicity in various tumor cell lines[2]

Experimental Protocols

Protocol 1: Determining the IC50 of Cdk2-IN-XX using a Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Cdk2-IN-XX in complete growth medium. A typical 10-point concentration range could start from 200 µM down to 2 nM (final concentrations will be 100 µM to 1 nM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Assessing Cdk2 Inhibition by Western Blotting for Phospho-Rb
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Cdk2-IN-XX at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Rb (a downstream target of Cdk2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-Rb to total Rb with increasing concentrations of Cdk2-IN-XX indicates successful inhibition of Cdk2 activity.

Visualizations

Cdk2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Cdk4_6 Cdk4/6 CyclinD->Cdk4_6 pRb pRb Cdk4_6->pRb phosphorylates CyclinE Cyclin E Cdk2 Cdk2 CyclinE->Cdk2 Cdk2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->CyclinE transcribes S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Cdk2_IN_XX Cdk2-IN-XX Cdk2_IN_XX->Cdk2 inhibits

Caption: Cdk2 signaling pathway and point of inhibition.

Optimization_Workflow Start Start: Obtain Cdk2-IN-XX Broad_Screen Perform Broad Concentration Screen (e.g., 1 nM - 100 µM) in a sensitive cell line Start->Broad_Screen Determine_IC50 Determine IC50 value from dose-response curve Broad_Screen->Determine_IC50 Narrow_Range Select Narrow Concentration Range around IC50 (e.g., 0.1x - 10x IC50) Determine_IC50->Narrow_Range Target_Engagement Assess Target Engagement (e.g., Western Blot for pRb) Narrow_Range->Target_Engagement Phenotypic_Assay Perform Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis) Narrow_Range->Phenotypic_Assay Decision Is desired biological effect observed? Target_Engagement->Decision Phenotypic_Assay->Decision Optimize Troubleshoot and Optimize (e.g., change incubation time, cell line) Decision->Optimize No   End End: Optimal Working Concentration Identified Decision->End  Yes Optimize->Narrow_Range

Caption: Workflow for optimizing Cdk2-IN-XX working concentration.

References

Cdk2-IN-22 cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the experimental use of Cdk2 inhibitors, with a focus on potential cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cdk2 inhibitors like Cdk2-IN-22?

A1: Cdk2 (Cyclin-dependent kinase 2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Cdk2 inhibitors, such as this compound, are designed to block the kinase activity of Cdk2. This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).[3][4] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and entry into the S phase.[3] This leads to cell cycle arrest in the G1 phase. In some cellular contexts, prolonged Cdk2 inhibition can also induce apoptosis (programmed cell death).[5][6]

Q2: Is this compound expected to be cytotoxic to non-cancerous cells?

A2: The cytotoxic profile of Cdk2 inhibitors in non-cancerous cells is a critical aspect of their therapeutic potential. While specific public data on the cytotoxicity of this compound in a wide range of non-cancerous cells is limited, general observations from studies with other selective Cdk2 inhibitors suggest that non-cancerous cells may be less sensitive than cancer cells. This potential for differential sensitivity is thought to be due to intact cell cycle checkpoints and compensatory mechanisms in normal cells, which are often dysregulated in cancer cells. For example, in some normal cell types, inhibition of Cdk2 can be compensated for by the activity of other cyclin-dependent kinases like Cdk4/6. However, at high concentrations or with prolonged exposure, Cdk2 inhibition can induce cell cycle arrest and potentially apoptosis in proliferating non-cancerous cells.

Q3: What are the common side effects observed in preclinical in vivo studies with Cdk2 inhibitors?

A3: Preclinical studies with various Cdk2 inhibitors have reported a range of potential side effects. Common findings in animal models include effects on rapidly proliferating tissues. These can manifest as bone marrow hypocellularity (a decrease in blood cell precursors), lymphoid depletion, and gastrointestinal toxicity.[7] Other reported side effects in clinical trials with CDK2 inhibitors include nausea, vomiting, diarrhea, anemia, and fatigue.[1][8] It is important to note that the toxicity profile can be specific to the particular inhibitor, its selectivity, and the dosing regimen used.

Q4: How does the effect of Cdk2 inhibition differ between quiescent and proliferating non-cancerous cells?

A4: The effects of Cdk2 inhibition are primarily observed in actively dividing cells. Cdk2 activity is low in quiescent (G0) cells. Therefore, Cdk2 inhibitors are expected to have a minimal impact on non-proliferating cells. In contrast, in proliferating non-cancerous cells, Cdk2 plays a crucial role in the G1/S transition. Inhibition of Cdk2 in these cells will likely lead to a reversible cell cycle arrest in G1. Cytotoxicity is more likely to occur with higher concentrations or prolonged exposure in these actively cycling cells.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. 1. Compound concentration too high: The IC50 for cytotoxicity may be lower than anticipated in the specific cell line used. 2. Cell line sensitivity: The chosen non-cancerous cell line may be particularly sensitive to Cdk2 inhibition. 3. Off-target effects: The inhibitor may be affecting other kinases or cellular processes at the concentration used. 4. Prolonged exposure: Continuous exposure may lead to irreversible cell cycle arrest and subsequent apoptosis.1. Perform a dose-response curve: Determine the precise IC50 for cytotoxicity in your specific non-cancerous cell line. 2. Test multiple non-cancerous cell lines: Compare the cytotoxicity across a panel of different non-cancerous cell types to understand the spectrum of sensitivity. 3. Evaluate inhibitor selectivity: If possible, perform a kinome scan to assess the selectivity profile of the Cdk2 inhibitor. 4. Conduct a time-course experiment: Assess cell viability at multiple time points to distinguish between cytostatic and cytotoxic effects.
No significant effect on the proliferation of non-cancerous cells. 1. Quiescent cell population: The majority of the cells may be in a non-proliferating state (G0). 2. Compensatory mechanisms: Other CDKs (e.g., CDK4/6) may be compensating for the loss of Cdk2 activity. 3. Compound inactivity: The inhibitor may be degraded or inactive in the culture medium.1. Synchronize cells: Use methods like serum starvation and re-stimulation to ensure a significant portion of the cell population is actively cycling. 2. Co-inhibition studies: Investigate the effect of combining the Cdk2 inhibitor with a Cdk4/6 inhibitor. 3. Confirm compound stability and activity: Use a cell-free biochemical assay to confirm the inhibitor's activity against purified Cdk2/cyclin complexes.
Discrepancy between biochemical IC50 and cellular potency. 1. Cell permeability: The compound may have poor membrane permeability. 2. Efflux pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. 3. Plasma protein binding: In the presence of serum, the compound may bind to plasma proteins, reducing its effective concentration.1. Assess cell permeability: Use in vitro permeability assays (e.g., PAMPA) to evaluate the compound's ability to cross cell membranes. 2. Use efflux pump inhibitors: Test the effect of known efflux pump inhibitors on the cellular potency of the Cdk2 inhibitor. 3. Determine potency in serum-free vs. serum-containing media: Compare the IC50 values in the presence and absence of serum to assess the impact of protein binding.

Quantitative Data Summary

Table 1: Example IC50 Values of Selective Cdk2 Inhibitors in Non-Cancerous Cell Lines

CompoundCell LineCell TypeAssayIC50 (µM)Reference
RoscovitineIMR-90Human Lung FibroblastMTT>10Fictional Data
CVT-313hTERT-RPE1Human Retinal Pigment EpithelialCellTiter-Glo5.2Fictional Data
K03861BJHuman Foreskin FibroblastSRB8.7Fictional Data

Table 2: Example Kinase Selectivity Profile of a Hypothetical Cdk2 Inhibitor

KinaseIC50 (nM)
Cdk2/cyclin E 5
Cdk1/cyclin B250
Cdk4/cyclin D1>1000
Cdk5/p25850
Cdk9/cyclin T>1000

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Propidium Iodide (PI) Staining for Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of cell cycle distribution following treatment with a Cdk2 inhibitor.

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Cdk2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 promotes transcription of Cyclin E S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes activates transcription CyclinE_Cdk2->Rb hyper-phosphorylates p21_p27 p21 / p27 p21_p27->CyclinE_Cdk2 inhibits Cdk2_IN_22 This compound Cdk2_IN_22->CyclinE_Cdk2 inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication leads to

Caption: Cdk2 signaling pathway in G1/S phase transition.

Cytotoxicity_Workflow Start Start: Seed Non-Cancerous Cells Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation Assay_Choice Select Cytotoxicity/Viability Assay Incubation->Assay_Choice MTT Metabolic Assay (e.g., MTT, MTS) Assay_Choice->MTT Viability LDH Membrane Integrity Assay (e.g., LDH Release) Assay_Choice->LDH Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay_Choice->Apoptosis Apoptosis Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Data_Acquisition->Data_Analysis Conclusion Conclusion: Determine Cytotoxic Potential Data_Analysis->Conclusion

References

minimizing Cdk2-IN-22 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-22, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Cdk2. It binds to the ATP-binding pocket of the Cdk2 enzyme, preventing the phosphorylation of its substrates.[1][2] This leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells where Cdk2 is overactive.[1]

Q2: How should this compound be stored and handled?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature. Ensure the compound is fully dissolved before adding it to your experimental system.

Q3: What are the primary applications of this compound in research?

A3: this compound is primarily used in oncology research to study the effects of Cdk2 inhibition in various cancers, particularly those with cyclin E (CCNE1) amplification or overexpression.[1][3] It can be used to investigate cell cycle regulation, induce apoptosis in cancer cell lines, and explore potential therapeutic strategies.[1]

Q4: In which phase of the cell cycle does this compound exert its effects?

A4: Cdk2, in complex with cyclin E and cyclin A, plays a crucial role in the transition from the G1 to the S phase of the cell cycle.[4][5] By inhibiting Cdk2, this compound primarily causes cell cycle arrest at the G1/S checkpoint.[1]

Troubleshooting Guides

In Vitro Kinase Assays

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values in in vitro kinase assays can arise from several factors. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
ATP Concentration The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for Cdk2.
Enzyme Concentration The concentration of the Cdk2/cyclin complex can affect the apparent IC50. Use a consistent amount of active enzyme in each assay.[6]
Substrate Concentration Ensure the substrate concentration is optimal and consistent across experiments.[6]
Incubation Time The pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the results. Optimize and maintain consistent incubation times.[6]
Reagent Stability Ensure all reagents, including the enzyme, substrate, and ATP, are properly stored and have not degraded.

Q2: I am observing high background signal in my luminescence-based kinase assay. How can I reduce it?

A2: High background in luminescence-based assays like ADP-Glo can obscure your results. Consider the following:

  • Reagent Quality: Use high-purity reagents, especially ATP, to minimize contaminants that might interfere with the luciferase reaction.

  • Buffer Composition: Ensure your kinase buffer is compatible with the detection reagents. Some buffer components can inhibit the luciferase enzyme.

  • Plate Type: Use opaque, white-walled plates designed for luminescence assays to reduce crosstalk between wells.

  • Reader Settings: Optimize the integration time and gain settings on your luminometer.

Cell-Based Assays

Q1: I am seeing significant variability in cell viability or proliferation assay results. What should I check?

A1: Variability in cell-based assays is common and can be addressed by carefully controlling several parameters.

Potential Cause Troubleshooting Steps
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Older or unhealthy cells may respond differently to the inhibitor.
Compound Solubility Poor solubility of this compound in culture media can lead to precipitation and inconsistent effective concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved.
Treatment Duration The duration of inhibitor treatment will significantly impact the outcome. Optimize and maintain a consistent treatment time for all experiments.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile media or PBS.

Q2: My western blot results for downstream targets of Cdk2 (e.g., pRb) are not showing the expected changes after treatment with this compound. Why?

A2: This could be due to several reasons:

  • Suboptimal Inhibitor Concentration or Treatment Time: You may need to perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in downstream protein phosphorylation.

  • Cell Line Specificity: The effect of Cdk2 inhibition can be cell-line dependent. Some cell lines may have redundant pathways that compensate for Cdk2 inhibition.[7]

  • Antibody Quality: Ensure your primary antibody is specific and sensitive for the phosphorylated form of the target protein.

  • Sample Preparation: Proper sample lysis and protein quantification are critical for reliable western blotting. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.

Experimental Protocols

In Vitro Cdk2/Cyclin A Kinase Assay (ADP-Glo™)

This protocol is adapted for a luminescent-based assay to determine the IC50 of this compound.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.[8]

    • Cdk2/Cyclin A Enzyme: Dilute to the desired concentration in kinase buffer.

    • Substrate: Use a suitable substrate for Cdk2, such as a histone H1-based peptide.

    • ATP: Prepare a stock solution and dilute to the desired final concentration in the assay.

    • This compound: Perform serial dilutions in DMSO, then dilute in kinase buffer to the final assay concentrations.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of this compound dilutions or vehicle (DMSO) to the wells.

    • Add 2.5 µL of the Cdk2/Cyclin A enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect ADP formation using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Cdk2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription Cdk2_Cyclin_E Cdk2-Cyclin E Cyclin_E->Cdk2_Cyclin_E binds Cdk2 Cdk2_Cyclin_A Cdk2-Cyclin A Cyclin_A->Cdk2_Cyclin_A binds Cdk2 Cdk2_Cyclin_E->Rb hyperphosphorylates S_Phase_Entry S-Phase Entry Cdk2_Cyclin_A->S_Phase_Entry drives pRb pRb Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2_Cyclin_E inhibits Cdk2_IN_22->Cdk2_Cyclin_A inhibits

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Selectivity_Panel Kinase Selectivity Panel Determine_IC50->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Selectivity_Panel->Proliferation_Assay Determine_GI50 Determine GI50 Proliferation_Assay->Determine_GI50 Western_Blot Western Blot for pRb Determine_GI50->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Determine_GI50->Cell_Cycle_Analysis

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting_Tree Start Inconsistent Results Assay_Type Assay Type? Start->Assay_Type In_Vitro In Vitro Kinase Assay Assay_Type->In_Vitro In Vitro Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Check_ATP Check ATP Concentration In_Vitro->Check_ATP Check_Cell_Health Check Cell Health/ Passage Number Cell_Based->Check_Cell_Health Consistent_ATP Consistent Check_ATP->Consistent_ATP Yes Inconsistent_ATP Inconsistent Check_ATP->Inconsistent_ATP No Check_Enzyme Check Enzyme Activity/ Concentration Consistent_ATP->Check_Enzyme Standardize_ATP Standardize ATP Conc. Inconsistent_ATP->Standardize_ATP Healthy_Cells Healthy Check_Cell_Health->Healthy_Cells Yes Unhealthy_Cells Unhealthy Check_Cell_Health->Unhealthy_Cells No Check_Seeding Check Seeding Density Healthy_Cells->Check_Seeding Use_New_Cells Use Low Passage Cells Unhealthy_Cells->Use_New_Cells Check_Solubility Check Compound Solubility in Media Check_Seeding->Check_Solubility

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Cdk2-IN-22 Resistance Mechanisms: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Cdk2-IN-22 and other CDK2 inhibitors in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing resistance mechanisms to this compound have not been identified. Therefore, this guide outlines established and potential resistance mechanisms based on studies of other CDK2 inhibitors. These mechanisms are likely to be relevant for this compound and can serve as a foundation for investigating resistance in your experimental models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?

A1: Resistance to CDK2 inhibitors can arise through several mechanisms. Based on studies with other CDK2 inhibitors, the most common mechanisms include:

  • Target Upregulation: The cancer cells may increase the expression of the drug's target, CDK2. This increased protein level requires a higher concentration of the inhibitor to achieve the same level of inhibition.[1][2][3]

  • Selection of Pre-existing Polyploid Cells: The parental cell line population may be heterogeneous, containing a subpopulation of polyploid cells (cells with more than two sets of chromosomes). These polyploid cells can be inherently less sensitive to CDK2 inhibition and may be selected for during drug treatment, leading to a resistant population.[1][2][3]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block on CDK2. A key bypass mechanism involves the upregulation of Cyclin E (CCNE1/CCNE2), the activating partner of CDK2, which can drive cell cycle progression despite CDK2 inhibition.[4][5] Additionally, activation of other cell cycle kinases like CDK4/6 can compensate for the loss of CDK2 activity.[6]

  • Drug Efflux: While not as commonly reported for CDK2 inhibitors, cancer cells can upregulate drug efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I experimentally determine which resistance mechanism is active in my cell line?

A2: A systematic approach is recommended to identify the operative resistance mechanism(s):

  • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) in your resistant line compared to the parental line.

  • Assess Target Levels: Use Western blotting to compare the protein levels of CDK2 and its binding partner, Cyclin E, between the parental and resistant cell lines.

  • Analyze Cell Cycle and Ploidy: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution and DNA content (ploidy) of your parental and resistant cells.[7][8][9]

  • Investigate Bypass Pathways: Examine the activation status of related signaling pathways. For instance, assess the phosphorylation status of Rb (a downstream target of CDK2 and CDK4/6) and the expression levels of CDK4 and CDK6 via Western blot.

  • Evaluate Drug Efflux: If other mechanisms are ruled out, you can investigate the role of drug efflux pumps using specific inhibitors of these pumps in combination with your CDK2 inhibitor in cell viability assays.

Q3: Are there any known strategies to overcome resistance to CDK2 inhibitors?

A3: Yes, several strategies are being explored to overcome resistance:

  • Combination Therapy: Combining CDK2 inhibitors with inhibitors of bypass pathways can be effective. For example, co-treatment with a CDK4/6 inhibitor may prevent this compensatory pathway from driving resistance.[5]

  • Targeting Downstream Effectors: If resistance is driven by Cyclin E amplification, targeting downstream effectors of the Cyclin E/CDK2 complex could be a viable strategy.

  • Sequential Treatment: Alternating or sequential treatment with different classes of cell cycle inhibitors might prevent the emergence of a stable resistant population.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Generate a resistant cell line through continuous exposure to increasing concentrations of this compound (see Experimental Protocol 1). 2. Characterize the resistant phenotype by comparing the IC50 value to the parental line (see Experimental Protocol 2). 3. Investigate the mechanism of resistance as outlined in FAQ 2.
Cell Line Instability/Drift 1. Perform STR profiling to authenticate your cell line. 2. Thaw a fresh, early-passage vial of the parental cell line and repeat the experiment.
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Verify the compound's integrity if possible (e.g., via mass spectrometry).
Issue 2: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Steps
Variable Seeding Density 1. Ensure a uniform single-cell suspension before seeding. 2. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay.
Edge Effects in Multi-well Plates 1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Drug Dilutions 1. Prepare serial dilutions carefully and use fresh dilutions for each experiment. 2. Verify the concentration of your stock solution.

Quantitative Data Summary

The following table summarizes quantitative data from a study that developed resistance to the CDK2 inhibitor PHA-533533 in the OVCAR-3 ovarian cancer cell line. This data can serve as a reference for the expected magnitude of resistance.

Table 1: IC50 Values for CDK2 Inhibitors in Parental and Resistant Ovarian Cancer Cell Lines [10]

Cell LinePHA-533533 IC50 (μM)Dinaciclib IC50 (μM)
OVCAR-3 Parental~0.5~0.01
533533-R1 (Resistant)>10~0.05
533533-R6 (Resistant)>10Not Reported

Data extracted from dose-response curves in Etemadmoghadam et al., Clin Cancer Res, 2013.

Key Experimental Protocols

Experimental Protocol 1: Generation of a this compound Resistant Cell Line

This protocol is adapted from methods used to generate resistance to other kinase inhibitors.[11][12]

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.

  • Dose Escalation: Once the cells have resumed normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Recovery Periods: After each dose increase, allow the cells to recover and resume proliferation. This may require replacing the drug-containing media with fresh media without the drug for a few days.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization and Banking: Once a resistant line is established, confirm the shift in IC50, characterize the resistance mechanism, and cryopreserve aliquots of the resistant cells at a low passage number.

Experimental Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is a standard method for assessing cell proliferation and determining IC50 values.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72 hours).

  • Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Experimental Protocol 3: Western Blot for CDK2 and Cyclin E

This protocol allows for the assessment of protein expression levels.[13][14][15]

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2 (e.g., 1:1000 dilution) and Cyclin E (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle and to assess ploidy.[7][8][9][16]

  • Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases, as well as to identify polyploid populations.

Experimental Protocol 5: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[17][18][19][20]

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing media and replace it with fresh media.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.

Visualizations

G cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 Action of this compound CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F inactivates CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase initiates CDK2_CyclinE->pRb phosphorylates Cdk2_IN_22 This compound CDK2_CyclinE_inhibited CDK2-Cyclin E Cdk2_IN_22->CDK2_CyclinE_inhibited inhibits G1_Arrest G1 Arrest CDK2_CyclinE_inhibited->G1_Arrest leads to

Figure 1: Simplified signaling pathway of the G1/S transition and the inhibitory action of this compound.

G cluster_0 Potential Resistance Mechanisms to this compound cluster_1 Mechanisms Cdk2_IN_22 This compound CDK2 CDK2 Cdk2_IN_22->CDK2 inhibits Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression promotes Upregulation CDK2 Upregulation Upregulation->CDK2 increases levels Polyploidy Selection of Polyploid Cells Polyploidy->Cell_Cycle_Progression allows for Bypass Bypass Pathway Activation (e.g., Cyclin E overexpression, CDK4/6 activity) Bypass->Cell_Cycle_Progression reactivates

Figure 2: Logical diagram illustrating potential mechanisms of resistance to this compound.

G start Start: Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 expose Expose cells to low concentration (IC10-IC20) of this compound ic50->expose proliferate Monitor for resumed proliferation expose->proliferate increase_dose Increase drug concentration (1.5-2x) proliferate->increase_dose repeat Repeat dose escalation and recovery proliferate->repeat once stable increase_dose->proliferate if cells die, reduce concentration repeat->proliferate stable Establish stable resistant line (e.g., grows in 5-10x IC50) repeat->stable after multiple rounds characterize Characterize and bank resistant cell line stable->characterize

Figure 3: Experimental workflow for generating a this compound resistant cancer cell line.

References

dealing with Cdk2-IN-22 batch-to-batch variation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variation of the cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-22. Our resources include troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression.[1][2] Cdk2, in complex with its regulatory partners Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle, where DNA replication occurs.[3][4][5][6] this compound typically functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk2 and preventing the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[1][7] This action blocks the G1/S checkpoint, leading to cell cycle arrest and potentially apoptosis, which is a key mechanism for its anti-proliferative effects in cancer cells.[1]

Q2: Why is batch-to-batch consistency of this compound critical for my experiments?

Q3: What are the potential causes of batch-to-batch variation in this compound?

A3: Variation between batches can arise from multiple factors during chemical synthesis and purification. Common causes include differences in the purity of starting materials, slight variations in reaction conditions (temperature, time), and the presence of residual solvents or reaction byproducts.[12] These differences can lead to variations in the compound's final purity, isomeric ratio, or physical properties like solubility. Even minor impurities can sometimes have significant biological activity, confounding experimental results.[13]

Q4: How can I validate a new batch of this compound before starting my experiments?

A4: Before using a new batch, it is crucial to perform quality control (QC) and validation experiments. A fundamental first step is to request a Certificate of Analysis (CoA) from the supplier, which should detail the purity (e.g., by HPLC or LC-MS) and identity (e.g., by NMR or mass spectrometry) of the compound.[12][14] Independently, you should perform a functional validation by determining the inhibitor's potency (IC50 value) in a standardized biochemical or cell-based assay.[15][16] Comparing the IC50 value of the new batch to a previously validated "gold standard" batch will confirm its activity and ensure consistency.

Cdk2 Signaling Pathway and Inhibitor Action

Cdk2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D / Cdk4/6 Rb_E2F_inactive Rb-E2F Complex (Inactive) CyclinD_Cdk46->Rb_E2F_inactive phosphorylates (p) pRb p-Rb Rb_E2F_inactive->pRb E2F_active E2F (Active) pRb->E2F_active releases DNA_Replication DNA Replication CyclinE Cyclin E Transcription Cdk2_CyclinE Cdk2 / Cyclin E (Active) CyclinE->Cdk2_CyclinE activates E2F_active->CyclinE promotes Cdk2_CyclinE->Rb_E2F_inactive hyper-phosphorylates Cdk2_CyclinE->DNA_Replication promotes S Phase Entry Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2_CyclinE INHIBITS

Caption: The Cdk2/Cyclin E pathway in the G1/S cell cycle transition, showing inhibition by this compound.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Lower than expected potency (higher IC50 value) 1. Degraded Compound: Improper storage (light, temperature, moisture).2. Lower Purity Batch: The new batch has lower purity than previous ones.3. Assay Conditions: Variation in assay parameters (e.g., ATP concentration, enzyme concentration).[10][17]1. Aliquot the inhibitor upon receipt and store it protected from light at the recommended temperature. Use fresh aliquots for each experiment.2. Request the Certificate of Analysis (CoA) and compare the purity. If lower, contact the supplier. Perform an independent purity analysis (e.g., HPLC).3. Standardize your assay protocol. Use an ATP concentration close to the Km value for Cdk2 and ensure the enzyme is in its linear activity range.[16]
Inconsistent results across replicate experiments 1. Poor Solubility: Compound is precipitating out of solution in the assay buffer.2. Batch Instability: The compound is unstable in the DMSO stock or assay buffer over time.3. Pipetting Errors: Inaccurate serial dilutions or dispensing.1. Check the solubility of this compound in your assay buffer. If needed, adjust the DMSO concentration (typically ≤1%) or add a surfactant like Tween-20.2. Prepare fresh serial dilutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.3. Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing at each step.
Unexpected cellular toxicity or off-target effects 1. Active Impurities: The batch may contain impurities with different biological activities.2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.1. Perform a counter-screen against a related kinase (e.g., Cdk1) to check for specificity changes. Review the CoA for any reported impurities.2. Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cell line.

Data Presentation: Example Batch Comparison

This table illustrates hypothetical data from a validation experiment comparing three different batches of this compound.

Batch IDPurity (HPLC)IC50 vs. Cdk2/Cyclin E (nM)IC50 vs. Cdk1/Cyclin B (nM)Potency Ratio (Cdk1/Cdk2)
Batch A (Reference) 99.5%452,15047.8
Batch B 99.2%512,30045.1
Batch C 96.1%1251,85014.8

In this example, Batch B shows comparable potency and selectivity to the reference batch and is acceptable for use. Batch C exhibits significantly lower potency and reduced selectivity, indicating it is a suboptimal batch that should be avoided.

Workflow for Validating a New Batch of this compound

Validation_Workflow start Receive New Batch of this compound coa Review Certificate of Analysis (CoA) for Purity start->coa prep Prepare Stock Solution (e.g., 10 mM in DMSO) coa->prep ic50 Determine IC50 in Biochemical Kinase Assay prep->ic50 compare Compare IC50 to Reference Batch ic50->compare pass Batch is Validated (Proceed with Experiments) compare->pass IC50 within +/- 2-fold fail Batch Failed Validation (Contact Supplier / Do Not Use) compare->fail > 2-fold difference cellular Optional: Confirm Activity in Cell-Based Assay pass->cellular

Caption: A logical workflow for the quality control and validation of a new batch of this compound inhibitor.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a generic method to determine the IC50 of this compound against the Cdk2/Cyclin E complex using a mobility shift assay format.[17]

Materials:

  • Recombinant active Cdk2/Cyclin E enzyme

  • Kinase substrate peptide (e.g., a fluorescently labeled peptide derived from Rb)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (new batch and reference batch)

  • DMSO (Dimethyl sulfoxide)

  • Stop buffer (e.g., 100 mM HEPES pH 7.5, 50 mM EDTA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration range spanning from 100 µM to 1 nM. Then, create intermediate dilutions of these concentrations in the kinase reaction buffer.

  • Assay Plate Preparation: Add 2.5 µL of the intermediate compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of Cdk2/Cyclin E in kinase reaction buffer. Add 5 µL of this solution to each well (except "no enzyme" controls). The final enzyme concentration should be in the linear range of activity, determined previously.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the substrate peptide and ATP in kinase reaction buffer. The ATP concentration should ideally be at its Km for Cdk2.[16][17] Add 2.5 µL of this solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure less than 20% of the substrate is consumed in the "no inhibitor" wells.

  • Reaction Termination: Add 10 µL of stop buffer to all wells.

  • Data Acquisition: Read the plate on a mobility shift-capable microplate reader, which separates the phosphorylated product from the unphosphorylated substrate and quantifies each.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line known to be sensitive to Cdk2 inhibition (e.g., a Cyclin E-amplified ovarian cancer cell line).

Materials:

  • CCNE1-amplified cancer cell line (e.g., OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound (or DMSO vehicle control) to the wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition). Compare the GI50 of the new batch to a reference batch.

References

troubleshooting Cdk2-IN-22 induced cellular stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cellular stress and proliferation assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I'm observing a weaker anti-proliferative effect than expected based on the reported IC50 values. What could be the cause?

Answer:

Several factors could contribute to a weaker-than-expected anti-proliferative effect of this compound. Here are some potential causes and solutions:

  • Cell Line Specificity: The reported IC50 values for this compound are cell line-dependent. For example, the IC50 is 0.83 µM in MV4-11 cells, 2.12 µM in HT-29 cells, and 3.12 µM in MCF-7 cells. Your cell line may be less sensitive to Cdk2 inhibition. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line.

  • Cellular Plasticity and Compensation: Upon acute inhibition of Cdk2, some cell lines can adapt by upregulating CDK4/6 activity to maintain Rb hyperphosphorylation and drive cell cycle progression.[1][2] This compensatory mechanism can mask the effect of this compound.

    • Solution: Consider co-treatment with a CDK4/6 inhibitor to block this compensatory pathway.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of the assay can all influence the apparent potency of the inhibitor.

    • Solution: Standardize your experimental protocols and ensure consistency across experiments. Refer to the detailed experimental protocols provided below for guidance.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.

Question 2: My cells are undergoing cell cycle arrest at a different phase than the expected G1/S transition. Why is this happening?

Answer:

While Cdk2 primarily regulates the G1/S transition, inhibition of Cdk2 can sometimes lead to arrest at other cell cycle phases or unexpected cell cycle profiles.

  • Off-Target Effects: Although this compound is a potent Cdk2 inhibitor, it may have off-target effects on other kinases, especially at higher concentrations. For instance, some selective Cdk2 inhibitors have been shown to have activity against CDK3, CDK5, and other kinases.[3] Inhibition of other CDKs can lead to arrest at different cell cycle checkpoints.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If you suspect off-target effects, consider using another Cdk2 inhibitor with a different selectivity profile to confirm your results.

  • Cellular Context: The genetic background of your cells, particularly the status of tumor suppressor genes like p53 and Rb, can influence the cellular response to Cdk2 inhibition.[2]

  • On-Target G2 Arrest: In some contexts, even on-target inhibition of CDK2 can lead to a G2 arrest.[2] This can be dependent on the specific cellular model.

Question 3: I am observing an increase in markers of cellular senescence or autophagy instead of apoptosis. Is this an expected outcome?

Answer:

Yes, in addition to apoptosis, Cdk2 inhibition has been shown to induce cellular senescence and autophagy in various cancer cell models.[3][4]

  • Senescence: Cdk2 plays a role in suppressing senescence induced by oncogenes like Myc.[5] Inhibition of Cdk2 can therefore lead to the induction of a senescence-like state, characterized by cell cycle arrest and positive staining for senescence-associated β-galactosidase.[3][6]

  • Autophagy: Some CDK inhibitors can induce a cytoprotective autophagic response in cancer cells.[7][8] This can be a mechanism of resistance to the inhibitor.

    • Solution: To determine if autophagy is a survival mechanism in your cells, you can co-treat with an autophagy inhibitor (e.g., chloroquine) and assess if this enhances the cytotoxic effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 64.42 nM. Cdk2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. By inhibiting Cdk2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the potential off-target effects of this compound?

A2: A specific kinome scan for this compound is not publicly available. However, data from other selective Cdk2 inhibitors, such as INX-315, suggest potential off-target activity against other kinases like CDK3, CDK5, CSF1R, MAPK15/ERK7, NTRK/TRKC, and TYK2.[3] It is crucial to be aware of these potential off-targets when interpreting experimental results, especially when using higher concentrations of the inhibitor.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.

Q4: What are the expected cellular outcomes of this compound treatment?

A4: The cellular response to this compound is context-dependent but can include:

  • Cell Cycle Arrest: Primarily at the G1/S transition.

  • Apoptosis: Programmed cell death.

  • Cellular Senescence: A state of irreversible cell cycle arrest.

  • Autophagy: A cellular self-digestion process that can be either pro-survival or pro-death.

Quantitative Data Summary

CompoundTargetIC50 (nM)Anti-proliferative IC50 (µM)
This compound CDK264.42MV4-11: 0.83HT-29: 2.12MCF-7: 3.12HeLa: 8.61
Potential Off-Targets of Selective Cdk2 Inhibitors (based on INX-315)IC50 (nM)
CDK2/cyclin A1/E1/O ≤ 4
CSF1R 2.29
CDK3, CDK5, MAPK15/ERK7, NTRK/TRKC, TYK2 > 10

Experimental Protocols

Cell Viability Assays

1. MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. SRB (Sulphorhodamine B) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Seed and treat cells as described for the MTT assay.

  • Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Seed and treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be lowest in G1, intermediate in S phase, and highest in G2/M.

Visualizations

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcribes Cyclin_E_Cdk2 Cyclin E-Cdk2 Cyclin_E->Cyclin_E_Cdk2 Cdk2 Cdk2 Cdk2->Cyclin_E_Cdk2 Cyclin_E_Cdk2->pRb hyperphosphorylates S_Phase_Entry S Phase Entry Cyclin_E_Cdk2->S_Phase_Entry promotes Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2 inhibits

Caption: Cdk2 signaling pathway in G1/S transition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Weak_Effect Weaker than expected anti-proliferative effect Start->Weak_Effect Wrong_Arrest Incorrect cell cycle arrest Start->Wrong_Arrest Senescence_Autophagy Senescence or Autophagy Observed Start->Senescence_Autophagy Check_IC50 Verify cell line IC50 Weak_Effect->Check_IC50 Check_Compensation Assess CDK4/6 compensation Weak_Effect->Check_Compensation Check_Protocol Standardize protocol Weak_Effect->Check_Protocol Solution Refined Experiment Check_IC50->Solution Check_Compensation->Solution Check_Protocol->Solution Check_Concentration Use lowest effective dose Wrong_Arrest->Check_Concentration Check_Off_Target Consider off-target effects Wrong_Arrest->Check_Off_Target Check_Concentration->Solution Check_Off_Target->Solution Confirm_Senescence Perform SA-β-gal staining Senescence_Autophagy->Confirm_Senescence Confirm_Autophagy Assess autophagy markers (e.g., LC3-II) Senescence_Autophagy->Confirm_Autophagy Confirm_Senescence->Solution Confirm_Autophagy->Solution

Caption: Troubleshooting workflow for this compound experiments.

Problem_Solution_Relationship Problems Problem Weak Efficacy Aberrant Arrest Senescence/Autophagy Causes Cause Cellular Compensation Off-Target Effects Cellular Context Problems:w->Causes:comp Problems:a->Causes:off Problems:a->Causes:context Problems:s->Causes:context Solutions Solution Co-treatment Dose Optimization Specific Assays Causes:comp->Solutions:co Causes:off->Solutions:dose Causes:context->Solutions:assay

Caption: Logical relationship between problems and solutions.

References

Validation & Comparative

A Comparative Analysis of Next-Generation CDK2 Inhibitors: BLU-222 vs. Investigational Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of BLU-222, a clinical-stage CDK2 inhibitor, with other investigational CDK2 inhibitors, namely INX-315 and PF-07104091. This analysis is based on publicly available preclinical and early clinical data.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers. This has made CDK2 an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of BLU-222, a potent and selective CDK2 inhibitor currently in clinical development, against other notable investigatory inhibitors, INX-315 and PF-07104091. Due to the lack of publicly available information on a compound specifically named "Cdk2-IN-22," this guide utilizes data from these well-documented, next-generation selective CDK2 inhibitors to provide a relevant and informative comparison.

Mechanism of Action: Targeting the Cell Cycle Engine

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[1] In many cancers, the overexpression of cyclin E leads to the hyperactivation of CDK2, driving uncontrolled cell proliferation.[2] Inhibitors like BLU-222, INX-315, and PF-07104091 are designed to bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent suppression of tumor growth.[2][3]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for BLU-222, INX-315, and PF-07104091, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundCDK2/Cyclin E (nM)CDK2/Cyclin A (nM)CDK1/Cyclin B (nM)CDK4/Cyclin D1 (nM)
BLU-222 Potent (specific values not consistently reported)Potent (specific values not consistently reported)Selective over CDK1Highly selective over CDK4
INX-315 Picomolar inhibitorData not availableSelective over other CDKsHighly selective over CDK4/6
PF-07104091 Potent and selectiveData not availableSelective over CDK1Highly selective over CDK4/6

Note: Specific IC50 values can vary between different assays and experimental conditions. The data presented here reflects the general potency and selectivity profile described in the cited literature.

Table 2: In Vitro Anti-proliferative Activity (IC50 in Cancer Cell Lines)

CompoundOVCAR3 (Ovarian Cancer, CCNE1 amplified)MCF7 (Breast Cancer)Other Relevant Cell Lines
BLU-222 Nanomolar potencyEffective in CDK4/6i-resistant modelsPotent in various CCNE1-amplified lines
INX-315 SensitiveReduces growth, synergistic with CDK4/6iEffective in CCNE1-amplified gastric cancer
PF-07104091 Induces G1 arrestSynergistic with CDK4/6 inhibitorsEffective in ER+ breast cancer models

Table 3: In Vivo Efficacy in Xenograft Models

CompoundTumor ModelDosingOutcome
BLU-222 OVCAR3 (ovarian) CDXNot specifiedAntitumor activity
CCNE1-amplified PDXNot specifiedTumor regression
INX-315 OVCAR3 (ovarian) CDX100 mg/kg BID or 200 mg/kg QDTumor stasis or 89% TGI
OV5398 (ovarian) PDXNot specifiedTumor regression
GA0114 (gastric) PDX100 mg/kg BID95% TGI
PF-07104091 ER+ breast cancer xenograftsNot specifiedTumor regression in combination with CDK4/6i

CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily.

Experimental Protocols

The data presented in this guide are based on standard preclinical assays for evaluating cancer therapeutics. The general methodologies are outlined below.

In Vitro Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

  • Principle: Recombinant CDK2/cyclin complexes are incubated with a substrate (e.g., a peptide or histone protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

  • Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Viability and Proliferation Assays

These assays determine the effect of a compound on the growth and survival of cancer cells in culture.

  • Principle: Cancer cell lines are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). The number of viable cells is then measured.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method. It quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal indicates a reduction in cell viability. The IC50 for growth arrest is then determined.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the inhibitor.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., phosphorylated Rb, Cyclin E).

  • Methodology: Cells are treated with the inhibitor, lysed, and the protein concentration is determined. Equal amounts of protein are loaded onto an SDS-PAGE gel. After electrophoresis and transfer, the membrane is incubated with primary and secondary antibodies, and the protein bands are visualized using a detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Methodology: Tumor volume is typically measured with calipers at regular intervals. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals.

Visualizing the Pathway and Process

To further illustrate the context of CDK2 inhibition, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Therapeutic Intervention Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb-E2F pRb-E2F (Inactive) CDK4/6->pRb-E2F Phosphorylates E2F E2F (Active) pRb-E2F->E2F Releases p16 p16 p16->CDK4/6 Inhibits Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb-E2F Phosphorylates E2F->Cyclin E Transcription DNA Replication DNA Replication E2F->DNA Replication Drives p21/p27 p21/p27 p21/p27->CDK2 Inhibits BLU-222 / INX-315 / PF-07104091 BLU-222 / INX-315 / PF-07104091 BLU-222 / INX-315 / PF-07104091->CDK2 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 vs. CDK2 & other kinases) Cell_Proliferation Cell Proliferation Assays (IC50 in cancer cell lines) Kinase_Assay->Cell_Proliferation Lead Optimization Mechanism_of_Action Mechanism of Action Studies (Western Blot for pRb, Cell Cycle Analysis) Cell_Proliferation->Mechanism_of_Action Candidate Selection Xenograft_Model Xenograft Tumor Model Establishment (Cell-line or Patient-derived) Mechanism_of_Action->Xenograft_Model Preclinical Candidate Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment

References

A Head-to-Head Battle in CCNE1-Amplified Cancers: Cdk2-IN-22 vs. INX-315

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two prominent CDK2 inhibitors reveals key differences in their preclinical profiles, offering researchers critical insights for advancing targeted cancer therapies. This guide delves into the available data on Cdk2-IN-22 and INX-315, focusing on their efficacy in cancer cells with Cyclin E1 (CCNE1) amplification, a key driver of tumorigenesis and therapeutic resistance.

Cyclin-dependent kinase 2 (CDK2) has long been an attractive, albeit challenging, target in oncology. Its pivotal role in cell cycle progression, particularly the G1/S transition, becomes acutely critical in cancers characterized by the amplification of the CCNE1 gene. This genetic aberration leads to the overexpression of Cyclin E1, which forms a hyperactive complex with CDK2, driving uncontrolled cell proliferation. The development of potent and selective CDK2 inhibitors has therefore been a significant focus of cancer drug discovery. This guide provides a detailed comparison of two such inhibitors: this compound and INX-315, with a focus on their performance in CCNE1-amplified cellular contexts.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data available for this compound and INX-315, providing a snapshot of their potency and selectivity.

ParameterThis compoundINX-315
Biochemical IC50 (CDK2/Cyclin E) Data not publicly available0.6 nM[1]
Cellular IC50 (in CCNE1-amplified cells) Data not publicly available< 100 nM (mean 36 nM) in ovarian cancer cell lines[2]
Selectivity Profile Data not publicly availableHigh selectivity over other CDKs (e.g., >50-fold vs. CDK1)[1][3]
Reported Effects in CCNE1-amplified cells Data not publicly availableInhibition of Rb phosphorylation, G1 cell cycle arrest, induction of senescence, and tumor growth inhibition in xenograft models[1][2][4][5]

Delving into the Mechanism: The CDK2/Cyclin E1 Pathway

The amplification of CCNE1 is a critical oncogenic event in several cancers, including certain types of ovarian, breast, and gastric cancers. This leads to an overabundance of Cyclin E1 protein, which binds to and activates CDK2. The hyperactive CDK2/Cyclin E1 complex then phosphorylates a multitude of substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry, thus driving relentless cell division. Selective CDK2 inhibitors like INX-315 aim to break this cycle by directly inhibiting the kinase activity of CDK2.

CDK2_Pathway CCNE1 CCNE1 Amplification CyclinE1 Cyclin E1 Overexpression CCNE1->CyclinE1 CDK2_CyclinE1 Active CDK2/Cyclin E1 Complex CyclinE1->CDK2_CyclinE1 CDK2 CDK2 CDK2->CDK2_CyclinE1 Rb Rb CDK2_CyclinE1->Rb Phosphorylation pRb p-Rb Rb->pRb E2F E2F pRb->E2F Release G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activation Proliferation Uncontrolled Cell Proliferation G1_S_Genes->Proliferation INX315 INX-315 INX315->CDK2_CyclinE1 Inhibition

Caption: The CDK2/Cyclin E1 signaling pathway in CCNE1-amplified cancer.

Experimental Validation: How Performance is Measured

The evaluation of CDK2 inhibitors involves a series of well-defined experimental protocols to assess their potency, selectivity, and cellular effects. Below are the methodologies for key experiments cited in the evaluation of INX-315.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the target enzyme in a cell-free system.

Protocol:

  • Recombinant human CDK2/Cyclin E1 complexes are incubated with a specific peptide substrate and ATP.

  • The kinase reaction is initiated and allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Cellular Proliferation Assays

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • CCNE1-amplified and non-amplified cancer cell lines are seeded in multi-well plates.

  • The cells are treated with a dose range of the CDK2 inhibitor or a vehicle control.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells) or by direct cell counting.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle-treated control.

Western Blot Analysis for Rb Phosphorylation

Objective: To confirm the on-target effect of the inhibitor in cells by measuring the phosphorylation status of a key CDK2 substrate, Rb.

Protocol:

  • CCNE1-amplified cancer cells are treated with the CDK2 inhibitor at various concentrations for a specific duration.

  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is incubated with primary antibodies specific for phosphorylated Rb (at CDK2-specific sites, such as Ser807/811) and total Rb.

  • Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence. A reduction in the ratio of phosphorylated Rb to total Rb indicates target engagement and inhibition of CDK2 activity.

Cell Cycle Analysis

Objective: To determine the effect of the inhibitor on cell cycle progression.

Protocol:

  • Cancer cells are treated with the CDK2 inhibitor or vehicle control for a set time (e.g., 24 hours).

  • Cells are harvested, fixed, and stained with a DNA-intercalating dye, such as propidium iodide (PI).

  • The DNA content of individual cells is measured by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Activity, IC50) Cellular Cellular Assays (Proliferation, IC50) Biochemical->Cellular Mechanism Mechanistic Studies (Western Blot for pRb, Cell Cycle Analysis) Cellular->Mechanism Xenograft Xenograft Models (CCNE1-amplified tumors) Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: A typical experimental workflow for preclinical evaluation of a CDK2 inhibitor.

Concluding Remarks

While a direct comparison is hampered by the lack of publicly available data for a compound specifically named "this compound," the extensive preclinical data for INX-315 showcases the promise of highly selective CDK2 inhibitors for the treatment of CCNE1-amplified cancers. INX-315 demonstrates potent and selective inhibition of CDK2, leading to the desired cellular effects of cell cycle arrest and tumor growth inhibition in relevant preclinical models.[1][2][4][5]

For researchers and drug developers, the key takeaway is the critical importance of a robust preclinical data package that includes biochemical and cellular potency, selectivity profiling, and clear evidence of on-target activity in genetically defined cancer models. As more data on novel CDK2 inhibitors emerges, direct comparative studies will be invaluable in identifying best-in-class molecules to advance into clinical development for patients with CCNE1-amplified and other CDK2-dependent malignancies. The successful development of these targeted therapies holds the potential to address significant unmet needs in oncology.

References

Validating Cdk2-IN-22 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of methods to validate the target engagement of Cdk2-IN-22, a known Cyclin-Dependent Kinase 2 (Cdk2) inhibitor, and contrasts its performance with alternative inhibitors using established experimental techniques.

This guide details the methodologies for the Cellular Thermal Shift Assay (CETSA) and Western Blotting for phosphorylated Retinoblastoma protein (pRb) to quantitatively assess Cdk2 engagement and downstream pathway modulation. We present available data for alternative Cdk2 inhibitors, BLU-222 and PF-07104091, to serve as a benchmark for researchers validating this compound.

Cdk2 Signaling Pathway

Cyclin-Dependent Kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S and S phases. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The Cdk2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the transcription of genes necessary for S-phase entry. The Cdk2/Cyclin A complex is subsequently involved in the initiation and progression of DNA replication. Inhibition of Cdk2 is a therapeutic strategy to induce cell cycle arrest in cancers where this pathway is dysregulated.

Cdk2_Signaling_Pathway Cdk2 Signaling Pathway CyclinD Cyclin D Cdk46 Cdk4/6 CyclinD->Cdk46 activates Rb Rb Cdk46->Rb phosphorylates Cdk46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription Cdk2 Cdk2 CyclinE->Cdk2 activates Cdk2->Rb phosphorylates S_Phase S-Phase Entry and DNA Replication Cdk2->S_Phase promotes CyclinA Cyclin A CyclinA->Cdk2 activates Cdk2_IN_22 This compound Cdk2_IN_22->Cdk2 inhibits

Caption: Cdk2 signaling pathway leading to S-phase entry.

Methods for Validating Cdk2 Target Engagement

Two primary methods are widely used to confirm the engagement of inhibitors with Cdk2 in a cellular environment: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western Blotting for a downstream biomarker of Cdk2 activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. Ligand-bound proteins are more stable and thus denature at a higher temperature. This thermal shift can be quantified to determine target engagement.

CETSA_Workflow CETSA Workflow Cells Treat cells with This compound or vehicle Heat Heat cells across a temperature gradient Cells->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and aggregated proteins Lyse->Separate Detect Detect soluble Cdk2 (e.g., Western Blot, AlphaScreen) Separate->Detect Analyze Analyze data to determine thermal shift Detect->Analyze

Caption: General workflow for a Cellular Thermal Shift Assay.

Western Blotting for Phospho-Rb

A downstream method to confirm Cdk2 inhibition is to measure the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb). Cdk2 phosphorylates Rb at several sites, including Serine 807 and Serine 811. A potent and cell-permeable Cdk2 inhibitor should lead to a dose-dependent decrease in the levels of phosphorylated Rb (pRb).

Comparative Analysis of Cdk2 Inhibitors

MethodThis compoundBLU-222PF-07104091
Target Engagement
CETSAData not publicly availableDemonstrates target engagement with a thermal shift.Demonstrates target engagement with a thermal shift.
NanoBRETData not publicly availableAchieves nanomolar potency on Cdk2 in live-cell target engagement assays.[1]Data not publicly available.
Downstream Effect
pRb Western BlotExpected to decrease pRb in a dose-dependent manner.Displays nanomolar cellular potency on phosphorylated Rb (Thr821/826).[1]Shows dose-dependent decrease in pRb (Ser807/811).
Potency (IC50/EC50)
Cdk2/Cyclin E1Data not publicly available in cellular assays.Low nanomolar IC50.IC50 of 2.4 nM in biochemical assays.
Cdk2/Cyclin A1Data not publicly available in cellular assays.Low nanomolar IC50.IC50 of 7.4 nM in biochemical assays.

Experimental Protocols

Detailed Protocol for Cdk2 Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and may require optimization for specific cell lines and detection methods.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in sufficient quantity for the experiment.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection of Soluble Cdk2:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Cdk2 in each sample using a suitable detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a Cdk2-specific antibody.

      • AlphaScreen: A bead-based immunoassay that can be performed in a microplate format for higher throughput.

  • Data Analysis:

    • Plot the amount of soluble Cdk2 as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift can be used to determine the half-maximal effective concentration (EC50) for target engagement.

Detailed Protocol for Phospho-Rb (Ser807/811) Western Blot
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with a serial dilution of this compound or a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using image analysis software. Plot the normalized pRb signal against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Logical Comparison of Target Validation Methods

Validation_Methods_Comparison Comparison of Cdk2 Target Validation Methods Cdk2_IN_22 This compound Target_Engagement Direct Target Engagement Cdk2_IN_22->Target_Engagement Downstream_Effect Downstream Pathway Modulation Cdk2_IN_22->Downstream_Effect CETSA CETSA (Cellular Thermal Shift Assay) Target_Engagement->CETSA NanoBRET NanoBRET Target_Engagement->NanoBRET pRb_WB Phospho-Rb Western Blot Downstream_Effect->pRb_WB Pros_CETSA Pros: - Direct evidence of binding - Label-free (for endogenous protein) - Applicable in cells and tissues CETSA->Pros_CETSA Cons_CETSA Cons: - Lower throughput (WB detection) - Requires specific antibody CETSA->Cons_CETSA Pros_NanoBRET Pros: - High throughput - Quantitative EC50 determination - Live-cell measurements NanoBRET->Pros_NanoBRET Cons_NanoBRET Cons: - Requires genetic modification (protein fusion) NanoBRET->Cons_NanoBRET Pros_pRb_WB Pros: - Measures functional outcome - Uses endogenous proteins pRb_WB->Pros_pRb_WB Cons_pRb_WB Cons: - Indirect measure of target binding - Lower throughput pRb_WB->Cons_pRb_WB

Caption: Comparison of methods for validating Cdk2 target engagement.

References

Comparative Analysis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Selectivity: A Guide to Off-Target Kinase Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers. Consequently, the development of selective CDK2 inhibitors is a significant focus in oncology drug discovery. However, achieving high selectivity for CDK2 over other kinases, particularly within the highly homologous CDK family, remains a challenge. Off-target kinase inhibition can lead to unforeseen side effects and impact the therapeutic window of a drug candidate. Therefore, comprehensive off-target kinase paneling is a critical step in the characterization of any new CDK2 inhibitor.

This guide provides a framework for understanding and comparing the off-target kinase profiles of CDK2 inhibitors. While specific, publicly available off-target kinase panel data for a compound designated "Cdk2-IN-22" could not be located in the current literature, this guide will use an illustrative example of a hypothetical CDK2 inhibitor, "Cdk2-IN-X," to demonstrate the principles of data presentation, experimental protocols, and data visualization that are essential for evaluating kinase inhibitor selectivity.

I. Understanding Kinase Selectivity

Kinase inhibitors are often designed to target the ATP-binding pocket of the kinase. Due to the conserved nature of this pocket across the human kinome, many inhibitors exhibit activity against multiple kinases. Kinase selectivity profiling is the process of testing a compound against a broad panel of kinases to determine its spectrum of activity. This data is crucial for:

  • Predicting potential off-target toxicities: Inhibition of kinases involved in essential cellular processes can lead to adverse effects.

  • Understanding the mechanism of action: Observed cellular phenotypes may be due to inhibition of a combination of on- and off-targets.

  • Guiding lead optimization: Structure-activity relationship (SAR) studies can be used to improve selectivity and reduce off-target activity.

II. Illustrative Off-Target Kinase Panel Results for Cdk2-IN-X

To demonstrate how off-target kinase data is presented, the following table summarizes the inhibitory activity of a hypothetical CDK2 inhibitor, Cdk2-IN-X, against a panel of representative kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the half-maximal inhibitory concentration (IC50) for kinases showing significant inhibition.

Table 1: Off-Target Kinase Panel for Cdk2-IN-X

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
CDK2/CycE 98% 5 CMGC
CDK1/CycB75%150CMGC
CDK4/CycD130%>1000CMGC
CDK5/p2565%250CMGC
CDK9/CycT145%800CMGC
GSK3β25%>1000CMGC
PLK115%>1000Other
Aurora A10%>1000Other
SRC5%>1000TK
ABL18%>1000TKL

Note: This data is illustrative and does not represent a real compound.

III. Experimental Protocols

The following is a detailed methodology for a common type of kinase assay used in off-target profiling.

A. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

1. Materials and Reagents:

  • Recombinant human kinases

  • Kinase-specific peptide or protein substrates

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-33P]ATP (10 mCi/mL)

  • Unlabeled ATP

  • Test compound (e.g., Cdk2-IN-X) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillation counter

2. Procedure:

  • A master mix of kinase reaction buffer, substrate, and kinase is prepared.

  • The test compound is serially diluted in DMSO and added to the wells of a 96-well plate. A DMSO-only control is included.

  • The kinase/substrate master mix is added to the wells containing the test compound and incubated for a short period at room temperature.

  • The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for each kinase.

  • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes), determined during assay optimization.

  • The reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-33P]ATP is washed away.

  • The filter plate is washed multiple times with the wash buffer.

  • After drying, a scintillant is added to each well, and the plate is read in a microplate scintillation counter to quantify the amount of incorporated radioactivity.

3. Data Analysis:

  • The raw counts per minute (CPM) are converted to percentage of inhibition relative to the DMSO control.

  • For IC50 determination, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.

IV. Visualization of Kinase Selectivity and Experimental Workflow

Visual diagrams are powerful tools for representing complex biological data and experimental processes. Below are examples created using the DOT language within Graphviz.

G cluster_workflow Radiometric Kinase Assay Workflow prep Prepare Reagents (Kinase, Substrate, Buffer) incubation1 Pre-incubation (Kinase + Compound) prep->incubation1 compound Compound Dilution compound->incubation1 reaction Initiate Reaction (Add [γ-33P]ATP) incubation1->reaction incubation2 Incubate at 30°C reaction->incubation2 stop Stop Reaction incubation2->stop transfer Transfer to Filter Plate stop->transfer wash Wash Plate transfer->wash read Read on Scintillation Counter wash->read analysis Data Analysis read->analysis

Figure 1. Workflow for a radiometric kinase assay.

G cluster_on_target On-Target cluster_off_target Off-Targets Cdk2-IN-X Cdk2-IN-X CDK2 CDK2 Cdk2-IN-X->CDK2 High Affinity CDK1 CDK1 Cdk2-IN-X->CDK1 Moderate Affinity CDK5 CDK5 Cdk2-IN-X->CDK5 Moderate Affinity CDK9 CDK9 Cdk2-IN-X->CDK9 Low Affinity GSK3b GSK3b Cdk2-IN-X->GSK3b Very Low Affinity

Figure 2. Kinase selectivity profile of Cdk2-IN-X.

V. Conclusion

The comprehensive evaluation of a CDK2 inhibitor's off-target kinase profile is a cornerstone of preclinical drug development. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for assessing and comparing the selectivity of any CDK2 inhibitor. By employing systematic kinase paneling, detailed experimental protocols, and clear data visualization, researchers can gain critical insights into a compound's mechanism of action and potential liabilities, ultimately guiding the development of safer and more effective cancer therapeutics.

Overcoming CDK4/6 Inhibitor Resistance: A Comparative Guide to the Efficacy of CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

The advent of CDK4/6 inhibitors (CDK4/6i) has significantly improved outcomes for patients with hormone receptor-positive (HR+), HER2-negative breast cancer. However, the eventual development of resistance poses a significant clinical challenge.[1][2] A key mechanism of this resistance involves the bypass of the G1-S cell cycle checkpoint, often through the aberrant activation of Cyclin-dependent kinase 2 (CDK2).[3][4] This has positioned CDK2 as a critical therapeutic target to restore cell cycle control.

This guide provides a comparative overview of the efficacy of targeting CDK2 in preclinical models of CDK4/6i-resistant breast cancer. While the specific compound "Cdk2-IN-22" is not documented in the available scientific literature, this guide will focus on other potent and selective CDK2 inhibitors that have been evaluated in this setting, such as BLU-222 and INX-315, and compare their performance with alternative therapeutic strategies.

The Role of CDK2 in CDK4/6 Inhibitor Resistance

In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb), releasing the E2F transcription factor, which drives the cell into the S phase.[3][5] CDK4/6 inhibitors block this step, inducing G1 arrest.[2] In resistant tumors, a common bypass mechanism is the amplification or overexpression of Cyclin E, which forms a complex with CDK2.[6] This Cyclin E-CDK2 complex can then phosphorylate Rb independently of CDK4/6, allowing the cell cycle to proceed despite the presence of a CDK4/6i.[3][5] Therefore, inhibiting CDK2 is a rational strategy to overcome this resistance.

Signaling Pathway: CDK4/6i Action and Resistance Bypass

CDK4_6_Resistance cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 S Phase Entry cluster_3 Resistance Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD CDK46_complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex Rb_E2F Rb-E2F Complex CDK46_complex->Rb_E2F Phosphorylation p16 p16 (INK4a) p16->CDK46 Rb Rb E2F E2F S_Phase S Phase Genes (DNA Replication) E2F->S_Phase Transcription CyclinE Cyclin E E2F->CyclinE Transcription (Positive Feedback) pRb p-Rb Rb_E2F->pRb pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F Bypass Phosphorylation CDK46i CDK4/6 Inhibitor (e.g., Palbociclib) CDK46i->CDK46_complex CDK2i CDK2 Inhibitor (e.g., BLU-222) CDK2i->CyclinE_CDK2

Caption: CDK4/6i Resistance Pathway.

Performance of CDK2 Inhibitors in Resistant Models

Preclinical studies have demonstrated that selective CDK2 inhibitors can effectively suppress proliferation in CDK4/6i-resistant breast cancer models, particularly those with Cyclin E (CCNE1) amplification.

CompoundModel(s)Key FindingsReference(s)
BLU-222 Palbociclib-resistant (PR) MCF7 & T47D cell lines; PDX modelsShowed strong synergistic effect when combined with palbociclib or ribociclib in PR cells, leading to enhanced apoptosis and cell cycle arrest. In vivo, the combination led to durable tumor suppression and prolonged survival.[7]
INX-315 Ovarian and Gastric cancer cell linesA selective CDK2 inhibitor that effectively inhibited Rb phosphorylation and promoted G1 cell arrest in preclinical models.[1][8]
CYC065 (CDK2/9 inhibitor)CDK4/6i and endocrine therapy-resistant MCF7 cells and xenograftsRestored sensitivity to treatment, causing cell cycle arrest and reduced growth in resistant models.[3]
PF-07104091 HR+/HER2- metastatic breast cancer patientsA selective CDK2 inhibitor that has shown early signs of antitumor activity in clinical trials.[1]

Comparison with Alternative Therapeutic Strategies

Several other targeted therapies are being investigated to overcome CDK4/6i resistance, each targeting different nodes in the resistance network.

Therapeutic ClassExample Compound(s)Mechanism of Action in ResistanceEfficacy in Preclinical/Clinical ModelsReference(s)
PI3K Inhibitors AlpelisibTargets the frequently activated PI3K/AKT/mTOR pathway, a known resistance mechanism.Combination with fulvestrant showed improved progression-free survival in PIK3CA-mutated, CDK4/6i-resistant HR+/HER2- breast cancer.[9]
FGFR Inhibitors LucitanibBlocks aberrant FGFR signaling, which can bypass CDK4/6i-induced cell cycle arrest.Combination with the CDK4/6i ribociclib was shown to eliminate resistance in preclinical models.[9]
MEK Inhibitors SelumetinibInhibits the MAPK pathway (RAS/RAF/MEK/ERK), which can be activated downstream of FGFR1 as a resistance mechanism.Combination with fulvestrant and palbociclib effectively inhibited the proliferation of resistant breast cancer cells.[9]
HDAC Inhibitors EntinostatInhibits histone deacetylases (HDACs), which can enhance the therapeutic effect of CDK4/6 inhibitors by activating p21.Combination with palbociclib synergistically blocked cell cycle progression in ER+ breast cancer models.[9]

Experimental Protocols & Workflow

The evaluation of compounds like CDK2 inhibitors in CDK4/6i-resistant models follows a standardized preclinical workflow.

Key Experimental Methodologies
  • Generation of Resistant Cell Lines: CDK4/6i-resistant cell lines (e.g., MCF7-PR, T47D-PR) are typically developed by culturing parental HR+ breast cancer cell lines (e.g., MCF7, T47D) with gradually increasing concentrations of a CDK4/6 inhibitor, such as palbociclib, over several months.[6] Resistance is confirmed through cell viability assays.[6]

  • Cell Viability and Proliferation Assays: The anti-proliferative effects of the test compounds are measured using assays like the MTT assay. Cells are treated with various concentrations of the drug, alone or in combination, and cell viability is assessed to determine metrics like the half-maximal inhibitory concentration (IC50).[6]

  • Western Blot Analysis: This technique is used to measure changes in protein expression levels that are markers of resistance and drug activity. Key proteins analyzed include Cyclin E1, CDK2, total and phosphorylated Rb (p-Rb), and markers of apoptosis (e.g., cleaved PARP) and senescence (e.g., p21).[6]

  • Co-Immunoprecipitation (Co-IP): This method is used to verify the physical interaction between proteins, such as the formation of the Cyclin E-CDK2 complex, which is a hallmark of the resistance mechanism.[6]

  • In Vivo Xenograft Models: Drug efficacy is tested in vivo by implanting CDK4/6i-resistant human breast cancer cells into immunodeficient mice.[3] Once tumors are established, mice are treated with the test compound, a control, or a combination therapy. Tumor volume and animal survival are monitored over time to assess anti-tumor activity.[7]

Preclinical Evaluation Workflow

Experimental_Workflow Start Start: Parental HR+ Breast Cancer Cell Lines (e.g., MCF7, T47D) Step1 1. Generate Resistant Models Start->Step1 Step1_Detail Long-term culture with escalating doses of CDK4/6 inhibitor (e.g., Palbociclib) Step1->Step1_Detail Step2 2. In Vitro Characterization & Drug Screening Step1->Step2 Step2_Detail • Cell Viability (MTT) • Western Blot (pRb, Cyclin E) • Co-IP (Cyclin E-CDK2) • Test CDK2i alone & combo Step2->Step2_Detail Step3 3. In Vivo Efficacy Testing Step2->Step3 Promising Candidates Step3_Detail • Implant resistant cells in mice • Treat with Vehicle, CDK4/6i,  CDK2i, or Combo • Measure tumor volume Step3->Step3_Detail End End: Data Analysis & Clinical Translation Rationale Step3->End

Caption: Preclinical Workflow for Testing CDK2 Inhibitors.

Conclusion

Targeting CDK2 presents a highly promising and mechanistically sound strategy for overcoming acquired resistance to CDK4/6 inhibitors in HR+ breast cancer.[4] Preclinical data for selective CDK2 inhibitors like BLU-222 demonstrate potent anti-tumor activity, especially when used in combination with a CDK4/6 inhibitor to create a dual blockade of the G1-S checkpoint.[7] While CDK2 inhibition is a leading approach, targeting other pathways, such as PI3K and FGFR, also shows significant promise, suggesting that future treatment paradigms may involve biomarker-driven selection of combination therapies to counteract specific resistance mechanisms. The ongoing clinical development of selective CDK2 inhibitors will be crucial in validating this approach for patients who have progressed on standard-of-care CDK4/6i therapy.[1][10]

References

On-Target Effects of Cdk2-IN-22 versus siRNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug discovery, discerning the specific effects of targeting Cyclin-dependent kinase 2 (CDK2) is crucial for advancing novel therapeutic strategies. This guide provides a comprehensive comparison of two primary methods for interrogating CDK2 function: the small molecule inhibitor Cdk2-IN-22 and small interfering RNA (siRNA)-mediated knockdown. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip scientists with the necessary information to select the most appropriate tool for their research needs.

CDK2, a serine/threonine protein kinase, is a key regulator of cell cycle progression, particularly at the G1/S and S/G2 transitions.[1] Its dysregulation is frequently implicated in the uncontrolled proliferation characteristic of many cancers. Both this compound, a potent and selective inhibitor, and siRNA-mediated gene silencing offer powerful means to probe the consequences of CDK2 inhibition. While both approaches aim to abrogate CDK2 activity, they operate through distinct mechanisms, leading to different experimental considerations and potential off-target effects.

Performance Comparison: this compound vs. CDK2 siRNA

To facilitate a direct comparison, the following tables summarize the key performance metrics of this compound and a representative CDK2 siRNA. These values are compiled from various studies and may vary depending on the specific cell line and experimental conditions.

Parameter This compound (CDK2-IN-73) CDK2 siRNA Reference
Mechanism of Action ATP-competitive inhibition of CDK2 kinase activityPost-transcriptional gene silencing via mRNA degradation[2]
Target CDK2 proteinCDK2 mRNA[2][3]
Effective Concentration IC50: ~44 nM (for CDK2/cyclin A)10-100 nM[2][4]
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)[4][5]
Duration of Effect Dependent on compound half-life and clearanceTransient (typically 3-7 days)[4][5]
Specificity High for CDK2, but potential for off-target kinase inhibitionHigh sequence specificity, but potential for off-target gene silencing[2][6]
Phenotypic Effect This compound CDK2 siRNA Reference
Cell Cycle Arrest G1/S phase arrestG0/G1 phase arrest[3][7]
Inhibition of Cell Proliferation Dose-dependent inhibitionSignificant reduction in cell proliferation[3][7]
Induction of Apoptosis Can induce apoptosis in sensitive cell linesCan induce apoptosis in certain cancer cells[8]
Reduction of pRb Phosphorylation YesYes[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

siRNA Transfection for CDK2 Knockdown

This protocol outlines a general procedure for transiently transfecting cells with CDK2 siRNA. Optimization may be required for specific cell lines.

Materials:

  • CDK2 siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Appropriate cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[9]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM™ I Medium in a microfuge tube (Solution A).[9]

    • In a separate tube, dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ I Medium (Solution B).[9]

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[9]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[9]

    • Aspirate the medium and add 800 µl of siRNA Transfection Medium to the 200 µl of siRNA-lipid complex.[9]

    • Overlay the 1 ml mixture onto the washed cells.[9]

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • Harvest cells for downstream analysis (e.g., Western blot for protein knockdown, cell viability assay).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with CDK2 siRNA as described above. Include appropriate vehicle and negative controls.

  • MTT Addition: After the desired incubation period, add 10 µl of MTT solution to each well.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, then wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS and add 4.5 ml of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[1]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 0.5 ml of PI staining solution.[11]

  • Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]

Western Blot for CDK2 and Phospho-Rb

This method is used to detect the levels of total CDK2 protein and the phosphorylation status of its key substrate, Retinoblastoma protein (Rb).

Materials:

  • RIPA lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK2, anti-phospho-Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[14]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the protein bands using an imaging system.[13]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CDK2 signaling pathway, the experimental workflow for target validation, and the distinct mechanisms of this compound and siRNA.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb hyper-phosphorylates DNA Replication DNA Replication CDK2->DNA Replication promotes Cyclin A Cyclin A Cyclin A->CDK2

Caption: The CDK2 signaling pathway in G1/S phase transition.

Target_Validation_Workflow cluster_treatment Treatment cluster_analysis Downstream Analysis This compound This compound Western Blot Western Blot This compound->Western Blot Cell Viability Assay Cell Viability Assay This compound->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis This compound->Cell Cycle Analysis CDK2 siRNA CDK2 siRNA CDK2 siRNA->Western Blot CDK2 siRNA->Cell Viability Assay CDK2 siRNA->Cell Cycle Analysis Control Control Control->Western Blot Control->Cell Viability Assay Control->Cell Cycle Analysis Cell Culture Cell Culture Cell Culture->this compound Cell Culture->CDK2 siRNA Cell Culture->Control Protein Levels (CDK2, pRb) Protein Levels (CDK2, pRb) Western Blot->Protein Levels (CDK2, pRb) Cell Proliferation Cell Proliferation Cell Viability Assay->Cell Proliferation Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: Experimental workflow for validating CDK2 on-target effects.

Mechanism_of_Action cluster_inhibitor This compound cluster_siRNA CDK2 siRNA This compound This compound CDK2 Protein CDK2 Protein This compound->CDK2 Protein binds to ATP pocket Inactive CDK2 Inactive CDK2 CDK2 Protein->Inactive CDK2 results in CDK2 siRNA CDK2 siRNA RISC RISC CDK2 siRNA->RISC loads into CDK2 mRNA CDK2 mRNA RISC->CDK2 mRNA guides to Degraded mRNA Degraded mRNA CDK2 mRNA->Degraded mRNA leads to

Caption: Mechanisms of action for this compound and CDK2 siRNA.

Conclusion

Both this compound and CDK2 siRNA are invaluable tools for studying the on-target effects of CDK2 inhibition. This compound offers a rapid and reversible means of inhibiting CDK2's enzymatic activity, making it ideal for studying acute effects and for therapeutic development. Conversely, CDK2 siRNA provides a highly specific method for depleting the CDK2 protein pool, which is advantageous for confirming that a phenotype is a direct result of the loss of the CDK2 protein itself.

The choice between these two methodologies will depend on the specific research question, the experimental system, and the desired timeline of inhibition. By understanding the distinct advantages and limitations of each approach, researchers can more effectively design experiments to elucidate the critical roles of CDK2 in cellular processes and disease.

References

A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Novel CDK2 Inhibitors in Diverse Tumor Types

The landscape of cancer therapy is continually evolving, with a renewed focus on targeting the cell cycle, a fundamental process dysregulated in many malignancies. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical regulator of the G1/S phase transition and a promising therapeutic target, particularly in tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a comparative analysis of the preclinical performance of emerging selective CDK2 inhibitors, focusing on their efficacy in various tumor cell lines.

The Role of CDK2 in Cancer

CDK2 is a serine/threonine kinase that, in complex with cyclin E or cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA synthesis. Overexpression of its binding partner, cyclin E1 (CCNE1), is observed in several cancers, including certain types of breast, ovarian, and gastric tumors, and is often associated with a poor prognosis. Inhibition of CDK2 offers a therapeutic strategy to induce cell cycle arrest and apoptosis in these dependent cancer cells.

Comparative Efficacy of CDK2 Inhibitors

A new generation of potent and selective CDK2 inhibitors is currently under investigation, showing promise in preclinical models of various cancers. This section compares the in vitro efficacy of three such inhibitors—BLU-222, INX-315, and PF-07104091—across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

Table 1: Comparative IC50 Values of BLU-222 in Different Cancer Cell Lines

Cell LineTumor TypeCCNE1 StatusBLU-222 IC50 (µM)
OVCAR-3Ovarian CancerAmplifiedNot explicitly stated, but sensitive
MKN1Gastric CancerAmplifiedNot explicitly stated, but sensitive
MCF7 PR1.2Breast Cancer (Palbociclib-Resistant)-0.54[1]
MCF7 PR4.8Breast Cancer (Palbociclib-Resistant)-0.43[1]
T47D PR1.2Breast Cancer (Palbociclib-Resistant)-1.60[1]
T47D PR4.8Breast Cancer (Palbociclib-Resistant)-0.18[1]

Table 2: Comparative IC50 Values of INX-315 in Different Cancer Cell Lines

Cell LineTumor TypeCCNE1 StatusINX-315 IC50 (nM)
OVCAR3Ovarian CancerAmplifiedDose-dependent inhibition[2]
OV5398Ovarian CancerAmplifiedDose-dependent inhibition[2]
GA0103Gastric CancerAmplifiedDose-dependent inhibition[2]
GA0114Gastric CancerAmplifiedDose-dependent inhibition[2]
MKN1Gastric CancerAmplified44[3]
MCF-7 (Palbociclib-Resistant)Breast Cancer-Effective in restoring sensitivity[2]

Table 3: Information on PF-07104091

Cell LineTumor TypeCCNE1 StatusPF-07104091 IC50 (nM)
HCT116Colon CancerExpandingSimilar to 2.60 nM
OVCAR3Ovarian CancerExpandingSimilar to 2.60 nM
TOV-21GOvarian CancerNormalWeakly inhibitory

Note: The term "Cdk2-IN-22" did not correspond to a publicly documented, specific CDK2 inhibitor at the time of this review. The data presented here is for publicly disclosed next-generation CDK2 inhibitors to provide a relevant comparative analysis.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and standard experimental workflows.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription DNA Replication DNA Replication E2F->DNA Replication promotes CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb hyper-phosphorylates CDK2 Inhibitor CDK2 Inhibitor CDK2 Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Data_Analysis Data Analysis A Seed cancer cells in multi-well plates B Treat with varying concentrations of CDK2 inhibitor A->B C Incubate for a defined period (e.g., 72h) B->C D Cell Viability Assay (MTT/CCK-8) C->D Measure cell proliferation E Western Blot Analysis C->E Analyze protein expression (pRb, Cyclin E) F Cell Cycle Analysis (Flow Cytometry) C->F Determine cell cycle distribution G Calculate IC50 values D->G H Quantify protein band intensity E->H I Quantify cell populations in G1, S, G2/M F->I

Caption: General experimental workflow for evaluating CDK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used in the evaluation of CDK2 inhibitors.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the impact of the inhibitor on the CDK2 signaling pathway.

  • Cell Lysis: After treatment with the CDK2 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Cyclin E, CDK2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

  • Cell Preparation: Treat cells with the CDK2 inhibitor for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population is indicative of a G1/S phase arrest.

References

Safety Operating Guide

Navigating the Safe Disposal of Cdk2-IN-22: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of Cdk2-IN-22, a cyclin-dependent kinase 2 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally related CDK2 inhibitors and general laboratory safety protocols can provide a strong framework for its safe management. This compound, with the molecular formula C₂₁H₁₈N₆O₃S, should be handled with care, assuming it may present hazards similar to other compounds in its class.

Key Chemical and Hazard Information

The following table summarizes the known properties of this compound and the potential hazards based on similar CDK2 inhibitors.

PropertyThis compoundGeneral CDK2 Inhibitor Hazards (for reference)
Molecular Formula C₂₁H₁₈N₆O₃SVaries
Molecular Weight 434.47 g/mol Varies
Physical Form SolidTypically solid powders
Potential Hazards Data not availableHarmful if swallowed.[1][2] Toxic to aquatic life with long-lasting effects.[1][2] May cause genetic defects.
Storage Data not availableStore in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound, whether in solid form or in solution, is crucial. The following protocol outlines the necessary steps.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

2. Disposal of Solid this compound Waste:

  • Collect: Carefully collect all solid waste, including any unused product and contaminated materials (e.g., weigh boats, pipette tips).

  • Containerize: Place the collected solid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard symbols.

  • Dispose: Transfer the container to an approved chemical waste disposal plant. Follow your institution's specific procedures for chemical waste pickup and disposal.

3. Disposal of this compound Solutions:

  • Avoid Drain Disposal: Do not dispose of solutions containing this compound down the drain. Many CDK2 inhibitors are toxic to aquatic life.[1][2]

  • Collect: Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container. The label should specify the contents, including the solvent used.

  • Dispose: Dispose of the liquid waste through your institution's hazardous waste program.

4. Spill Management:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a sealed container for disposal as chemical waste.

  • Clean: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cdk2_IN_22_Disposal_Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal Protocol cluster_liquid_disposal Liquid Waste Disposal Protocol cluster_end start Start: Handling This compound Waste Solid_Waste Solid Waste (Unused chemical, contaminated labware) start->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (Solutions containing this compound) start->Liquid_Waste Is it liquid? Collect_Solid Collect in a sealed, labeled container Solid_Waste->Collect_Solid Collect_Liquid Collect in a dedicated, sealed, labeled container Liquid_Waste->Collect_Liquid Dispose_Solid Dispose via approved chemical waste facility Collect_Solid->Dispose_Solid end_node End: Safe and Compliant Disposal Dispose_Solid->end_node Dispose_Liquid Dispose via institutional hazardous waste program Collect_Liquid->Dispose_Liquid Dispose_Liquid->end_node

Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's environmental health and safety office for specific guidance and regulations.

References

Personal protective equipment for handling Cdk2-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cdk2-IN-22. The following procedures are based on best practices for handling potentially hazardous research chemicals in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended as a minimum standard.[1][2]

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes.

  • Chemical Goggles: Recommended when there is a higher risk of splashing.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or aerosol generation.[3]

2. Hand Protection:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's specifications for compatibility with the solvents being used.

  • Double Gloving: Recommended when handling concentrated solutions or for prolonged procedures.

  • Glove Change Protocol: Gloves should be changed immediately if contaminated, torn, or punctured. Always remove gloves before leaving the laboratory area.

3. Body Protection:

  • Laboratory Coat: A fully buttoned lab coat is mandatory to protect against spills.

  • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities of the compound or during procedures with a high splash risk.

  • Closed-Toed Shoes: Footwear that fully covers the feet is required in all laboratory areas.

4. Respiratory Protection:

  • Chemical Fume Hood: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Respirator: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[1] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Based on information for similar compounds, it is recommended to store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

  • Store in a designated, well-ventilated, and secure area away from incompatible materials.

Handling and Preparation of Solutions:

  • Allow the compound to equilibrate to room temperature before opening to prevent condensation.[6]

  • All weighing and solution preparation should be performed in a chemical fume hood.

  • Avoid creating dust when handling the solid form.

  • Use dedicated, properly cleaned spatulas and glassware.

  • Prepare solutions on the day of use whenever possible.[6] If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles.[4][5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) is available for this compound, the following table provides general physical and chemical properties for a related compound, GSK-3/CDK5/CDK2-IN-1, to offer a point of reference.[7]

PropertyValue
Molecular Formula C21H22N4O2
Molecular Weight 362.42 g/mol
Form Solid
Storage Temperature -20°C (powder) or -80°C (in solvent)

Experimental Workflow and Safety Diagram

The following diagrams illustrate the standard workflow for handling this compound and the necessary personal protective equipment.

G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS (if available) Review SDS (if available) Conduct Risk Assessment Conduct Risk Assessment Review SDS (if available)->Conduct Risk Assessment Prepare Work Area Prepare Work Area Conduct Risk Assessment->Prepare Work Area Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste G This compound Handling This compound Handling Eye Protection Eye Protection This compound Handling->Eye Protection Hand Protection Hand Protection This compound Handling->Hand Protection Body Protection Body Protection This compound Handling->Body Protection Respiratory Protection Respiratory Protection This compound Handling->Respiratory Protection Safety Glasses/Goggles Safety Glasses/Goggles Eye Protection->Safety Glasses/Goggles Face Shield Face Shield Eye Protection->Face Shield Chemical-Resistant Gloves Chemical-Resistant Gloves Hand Protection->Chemical-Resistant Gloves Lab Coat Lab Coat Body Protection->Lab Coat Chemical Fume Hood Chemical Fume Hood Respiratory Protection->Chemical Fume Hood Respirator (if needed) Respirator (if needed) Respiratory Protection->Respirator (if needed)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.